AC-7954
描述
属性
分子式 |
C19H20ClNO2 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
InChI 键 |
HIVBATDUVFEJFZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Osimertinib (AZD9291): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for non-small cell lung cancer (NSCLC).[1][2] It is specifically designed to selectively inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the key resistance mutation, T790M, while exhibiting significantly lower activity against wild-type (WT) EGFR.[3][4] This high degree of selectivity is achieved through its unique covalent binding mechanism to a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain.[5][6] By irreversibly blocking the kinase activity of mutant EGFR, osimertinib effectively abrogates downstream signaling pathways crucial for tumor cell proliferation and survival, notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] This guide provides a comprehensive technical overview of osimertinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.
Core Mechanism of Action
Selective and Irreversible Inhibition of Mutant EGFR
Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent, irreversible inhibitor of the EGFR tyrosine kinase.[7] Its mechanism is centered on the formation of a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain.[6][8] This irreversible binding permanently inactivates the receptor, preventing ATP from binding and thereby blocking the autophosphorylation and subsequent activation of downstream signaling cascades that drive tumorigenesis.[5]
A key feature of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor. It is particularly potent against the T790M "gatekeeper" mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][7] The T790M mutation increases the ATP affinity of the EGFR kinase domain, reducing the efficacy of reversible inhibitors. Osimertinib's covalent binding mechanism overcomes this challenge.[5] Compared to wild-type EGFR, osimertinib demonstrates a significantly higher affinity and inactivation efficiency for EGFR variants harboring sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[9] Kinetic studies have shown that osimertinib binds with approximately 17-fold greater affinity and reacts 3-fold faster with the L858R/T790M double mutant compared to WT EGFR.[10] This selectivity profile translates into a favorable therapeutic window, minimizing the toxicities associated with the inhibition of wild-type EGFR in healthy tissues, such as rash and diarrhea.[11]
Inhibition of Downstream Signaling Pathways
The binding of ligands, such as EGF, to the EGFR instigates receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites act as docking platforms for various signaling proteins, leading to the activation of multiple downstream pathways essential for cell growth, proliferation, and survival. The two principal pathways are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is a central regulator of cell division and differentiation.
-
PI3K/AKT/mTOR Pathway: This pathway is critical for promoting cell growth, survival, and metabolism.[2][5]
Osimertinib's irreversible inhibition of mutant EGFR effectively shuts down these oncogenic signaling networks.[12] This leads to cell cycle arrest and the induction of apoptosis in EGFR-mutant cancer cells, ultimately resulting in tumor regression.[2][4]
Caption: Simplified EGFR signaling and Osimertinib's point of inhibition.
Quantitative Data
The potency and selectivity of osimertinib have been quantified across various preclinical models. The following tables summarize key inhibitory concentrations (IC₅₀) and kinetic parameters.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of Osimertinib in Cellular Assays
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | 23 | [13] |
| H3255 | L858R | ~12 (estimated) | [14] |
| PC-9ER | Exon 19 del + T790M | 13 | [14] |
| H1975 | L858R + T790M | 5 - 15 | [7][13][14] |
| LoVo | Wild-Type (WT) | 493.8 | [1] |
Table 2: Biochemical Kinase Inhibition and Kinetic Parameters
| EGFR Kinase Variant | Assay Type | Parameter | Value | Reference(s) |
| L858R/T790M | Enzyme Kinetics | Kᵢ | 4.4 ± 0.8 µM | [10] |
| L858R/T790M | Enzyme Kinetics | kᵢₙₐ꜀ₜ | 0.057 ± 0.003 s⁻¹ | [10] |
| L858R/T790M | Enzyme Kinetics | kᵢₙₐ꜀ₜ/Kᵢ | 13,000 M⁻¹s⁻¹ | [10] |
| Wild-Type (WT) | Enzyme Kinetics | Kᵢ | 76 ± 18 µM | [10] |
| Wild-Type (WT) | Enzyme Kinetics | kᵢₙₐ꜀ₜ | 0.020 ± 0.002 s⁻¹ | [10] |
| Wild-Type (WT) | Enzyme Kinetics | kᵢₙₐ꜀ₜ/Kᵢ | 260 M⁻¹s⁻¹ | [10] |
Acquired Resistance Mechanisms
Despite the durable responses to osimertinib, acquired resistance inevitably develops. These mechanisms are broadly categorized as either EGFR-dependent or EGFR-independent.
-
EGFR-Dependent Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue, most frequently C797S.[11] This mutation prevents the covalent binding of osimertinib, rendering it ineffective.[8] The frequency of C797S mutations is reported to be approximately 7% in the first-line setting (FLAURA trial) and 10-26% in the second-line setting (AURA3 trial).[9][11][15]
-
EGFR-Independent Resistance: These mechanisms involve the activation of alternative "bypass" signaling pathways that circumvent the need for EGFR signaling. Common alterations include MET amplification, HER2 amplification, and mutations in downstream effectors like KRAS, BRAF, and PIK3CA.[15] Phenotypic transformation, such as to small cell lung cancer, has also been observed.[15]
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescence-based assay to determine the IC₅₀ value of an inhibitor against purified EGFR kinase.[5][16]
Caption: Workflow for an ADP-Glo™ biochemical kinase assay.
Methodology:
-
Compound Preparation: Perform serial dilutions of osimertinib in 100% DMSO.
-
Plate Setup: Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well white assay plate.
-
Kinase Reaction:
-
Add 2 µL of purified EGFR kinase (e.g., L858R/T790M) diluted in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(E,Y) 4:1 peptide and ATP in kinase buffer).
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTS/CellTiter-Glo®)
This protocol measures the effect of osimertinib on the proliferation of NSCLC cell lines.[13][14]
Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of osimertinib (typically from 0.1 nM to 10 µM) or DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Add MTS reagent (or CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours (for MTS) or 10 minutes (for CellTiter-Glo®).
-
-
Data Acquisition: Measure absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine IC₅₀ values using non-linear regression analysis.
Western Blot Analysis of Downstream Signaling
This protocol is used to confirm the inhibition of EGFR phosphorylation and downstream pathways (AKT, ERK) in treated cells.[12][17][18]
Methodology:
-
Cell Treatment: Plate NSCLC cells and grow to 70-80% confluency. Treat with various concentrations of osimertinib or DMSO for a specified time (e.g., 2-6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative changes in protein phosphorylation, normalized to the total protein and loading control (β-actin).
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of osimertinib's anti-tumor efficacy in a mouse xenograft model.[4][7]
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ NSCLC cells (e.g., H1975) suspended in Matrigel into the flank of immunocompromised mice (e.g., female CB17 SCID or nude mice).
-
Tumor Growth: Monitor tumor growth by caliper measurements (Volume = (length x width²)/2) until tumors reach a mean volume of approximately 150-200 mm³.
-
Randomization and Dosing: Randomize animals into treatment groups (e.g., vehicle control, osimertinib 5 mg/kg). Administer osimertinib orally, once daily, as a suspension in 0.5% HPMC.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21-28 days).
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points post-dose, tumors can be harvested for Western blot analysis to assess target engagement (inhibition of p-EGFR).
-
Analysis: Plot mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to determine efficacy.
Clinical Validation: The AURA3 Trial
The efficacy of osimertinib in the context of its mechanism of action was definitively demonstrated in the Phase III AURA3 clinical trial (NCT02151981).[2][9][19]
-
Study Design: A randomized, open-label, Phase III study comparing osimertinib (80 mg once daily) to platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[2][20]
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Key Results: Osimertinib demonstrated a statistically significant and clinically meaningful improvement in PFS compared to chemotherapy (median PFS of 10.1 months vs. 4.4 months; Hazard Ratio 0.30).[20]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Clinical activity of the EGFR tyrosine kinase inhibitor osimertinib in EGFR-mutant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bioengineer.org [bioengineer.org]
- 9. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of PLK1 Destabilizes EGFR and Sensitizes EGFR-Mutated Lung Cancer Cells to Small Molecule Inhibitor Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Osimertinib in Japanese patients with EGFR T790M mutation-positive advanced non-small-cell lung cancer: AURA3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. i-med.institute [i-med.institute]
AC-7954: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AC-7954, a selective, non-peptide agonist of the G-protein coupled receptor 14 (GPR14), more commonly known as the urotensin-II receptor (UT). This guide details its chemical structure, physicochemical and pharmacological properties, and the key experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one.[1] It is typically supplied as a hydrochloride salt. The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride | PubChem[1] |
| Molecular Formula | C₁₉H₂₁Cl₂NO₂ | PubChem[1] |
| Molecular Weight | 366.3 g/mol | PubChem[1] |
| CAS Number | 477313-09-0 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Acceptors | 3 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Hydrogen Bond Donors | 0 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Rotatable Bonds | 4 | IUPHAR/BPS Guide to PHARMACOLOGY |
Pharmacological Properties
This compound is a potent and selective agonist for the human and rat urotensin-II receptors. Its primary mechanism of action is to mimic the endogenous ligand urotensin-II, a potent vasoconstrictor, by binding to and activating the UT receptor.
| Parameter | Species | Value | Source |
| EC₅₀ | Human | 300 nM | AbMole BioScience |
| pEC₅₀ | Human | 6.5 | Tocris Bioscience |
| pEC₅₀ | Rat | 6.7 | Tocris Bioscience |
Signaling Pathways
Activation of the urotensin-II receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, other pathways, including the RhoA/ROCK and ERK pathways, can also be activated, leading to various cellular responses.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and other urotensin-II receptor ligands.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the urotensin-II receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human urotensin-II receptor are cultured to approximately 80% confluency.
-
Cells are harvested, washed with ice-cold PBS, and then lysed in a hypotonic buffer (e.g., 5 mM HEPES, 1 mM EDTA with protease inhibitors).
-
The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an appropriate buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of radiolabeled urotensin-II (e.g., [¹²⁵I]-hU-II) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is typically carried out in a binding buffer (e.g., 25 mM Tris-HCl, 25 mM MgCl₂, 1% BSA, and 5 µg/L bacitracin) for a defined period (e.g., 2 hours) at a specific temperature (e.g., 37°C).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled urotensin-II.
-
-
Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key event in urotensin-II receptor signaling.
Methodology:
-
Cell Preparation:
-
CHO-K1 cells stably or transiently expressing the human or rat urotensin-II receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time (e.g., 1 hour) at 37°C.
-
-
Assay Performance:
-
The cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Varying concentrations of this compound are added to the wells, and the fluorescence intensity is monitored in real-time.
-
-
Data Analysis:
-
The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured.
-
The data are analyzed using a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
-
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the urotensin-II system. Its non-peptide nature and high selectivity make it a useful probe for in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a foundation for the characterization of this compound and other modulators of the urotensin-II receptor, aiding in the ongoing research and development in this field.
References
The Discovery and Synthesis of AC-7954: A Non-Peptide Agonist of the Urotensin-II Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AC-7954 is a potent, non-peptide agonist of the urotensin-II receptor (UT receptor), a G-protein coupled receptor also known as GPR14. Its discovery marked a significant step in the exploration of the urotensinergic system's role in various physiological and pathophysiological processes. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the field of drug discovery and development.
Introduction
Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors in mammals. It exerts its effects through the urotensin-II receptor (UT receptor), a G-protein coupled receptor implicated in a range of cardiovascular and metabolic diseases. The development of small molecule ligands for the UT receptor is of significant interest for therapeutic intervention. This compound, with the chemical name 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one, was the first non-peptide agonist discovered for this receptor.
Discovery of this compound
This compound was identified through a functional cell-based high-throughput screening assay. The discovery was first reported by Croston and colleagues in a 2002 publication in the Journal of Medicinal Chemistry. The compound emerged from a screening campaign designed to identify small molecule modulators of the human urotensin-II receptor.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols below. The core of the molecule is an isochromanone scaffold, which is functionalized with a 4-chlorophenyl group and a dimethylaminoethyl side chain.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one (this compound)
While the seminal paper by Croston et al. outlines the discovery, the detailed experimental procedure for the synthesis of this compound is not fully elaborated in the publicly available literature. The following is a generalized synthetic scheme based on established isochromanone synthesis methodologies.
Step 1: Synthesis of the Isochromanone Core. The synthesis would likely begin with the formation of the isochromanone core structure. This can be achieved through various methods, such as the reaction of a 2-alkynylaryl ester with a suitable cyclization promoter.
Step 2: Introduction of the 4-chlorophenyl Group. The 4-chlorophenyl moiety is a key pharmacophoric element. This group could be introduced via a Grignard reaction or a similar nucleophilic addition to a carbonyl precursor on the isochromanone ring.
Step 3: Addition of the Dimethylaminoethyl Side Chain. The final step involves the alkylation of the isochromanone intermediate with a 2-(dimethylamino)ethyl halide or a similar electrophile to introduce the side chain that is crucial for its agonist activity.
Purification: The final product, this compound, would be purified using standard chromatographic techniques, such as column chromatography, to yield the desired compound with high purity.
Biological Activity and Mechanism of Action
This compound is a potent agonist of the human urotensin-II receptor. Its biological activity has been characterized through various in vitro assays.
Quantitative Biological Data
| Parameter | Species | Value | Reference |
| EC50 | Human | 300 nM | [1] |
| pEC50 | Human | 6.5 | |
| pEC50 | Rat | 6.7 |
Urotensin-II Receptor Signaling Pathway
The urotensin-II receptor is a Gq-protein coupled receptor. Upon activation by an agonist like this compound, it initiates a cascade of intracellular signaling events.
Caption: Urotensin-II Receptor Signaling Pathway activated by this compound.
Experimental Protocol: Cell-Based Agonist Assay
The agonist activity of this compound at the urotensin-II receptor can be determined using a cell-based assay that measures a downstream signaling event, such as calcium mobilization or β-arrestin recruitment.
Cell Line: A stable cell line expressing the recombinant human urotensin-II receptor is used (e.g., CHO-K1 or HEK293 cells).
Assay Principle:
-
Calcium Flux Assay: Upon receptor activation by an agonist, Gq protein activation leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
β-Arrestin Recruitment Assay: Agonist binding can also induce the recruitment of β-arrestin to the receptor, which can be detected using various methods, such as enzyme complementation assays (e.g., PathHunter β-Arrestin assay).
General Procedure (Calcium Flux Assay):
-
Cell Plating: The receptor-expressing cells are seeded into 96- or 384-well microplates and cultured to allow for attachment.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: A dilution series of this compound is prepared and added to the wells.
-
Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader (e.g., FLIPR).
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of a novel receptor agonist like this compound.
Caption: General workflow for the discovery and development of a receptor agonist.
Conclusion
This compound is a pioneering non-peptide agonist of the urotensin-II receptor. Its discovery has been instrumental in advancing the understanding of the urotensinergic system and has provided a valuable chemical scaffold for the design of more potent and selective modulators. The detailed methodologies and signaling pathways described herein serve as a comprehensive resource for researchers in the field. Further investigation into the synthesis and biological activities of this compound and its analogs will continue to be a promising area for the development of novel therapeutics.
References
AC-7954: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-7954 is a potent and selective non-peptide agonist of the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) also known as GPR14. This document provides a comprehensive technical overview of the target identification and validation of this compound. It includes a summary of its pharmacological properties, detailed methodologies for key experimental assays, and a visualization of the associated signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in GPCR-targeted drug discovery and development.
Introduction
Urotensin-II (U-II) is a cyclic peptide recognized as one of the most potent vasoconstrictors in mammals. It exerts its effects through the urotensin-II receptor (UT), which is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. The activation of the UT receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium, resulting in various physiological responses. The U-II/UT system has been implicated in a range of cardiovascular and other diseases, making it an attractive target for therapeutic intervention.
This compound was identified as the first non-peptide agonist of the UT receptor through a high-throughput functional screen.[1] Its discovery has been instrumental in the study of the urotensinergic system, providing a valuable chemical tool to probe the receptor's function and downstream signaling pathways.
Target Identification and Pharmacology
The primary target of this compound is the urotensin-II receptor. This was established through a series of in vitro pharmacological assays that demonstrated its potent and selective agonist activity.
Quantitative Data Summary
The pharmacological profile of this compound is summarized in the table below. The data highlights its agonist potency at the human UT receptor.
| Compound | Assay Type | Receptor | Species | Potency (pEC50) | Efficacy | Reference |
| This compound (racemic) | Functional (R-SAT) | Urotensin-II | Human | 6.5 | Agonist | [2] |
| (+)-AC-7954 | Functional (R-SAT) | Urotensin-II | Human | 6.6 | Agonist | [2] |
| (-)-AC-7954 | Functional (R-SAT) | Urotensin-II | Human | < 5.0 | Weak Agonist | [2] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the key assays used in the identification and validation of this compound as a urotensin-II receptor agonist.
Receptor-Selection and Amplification Technology (R-SAT) Assay for High-Throughput Screening
The R-SAT assay is a functional, cell-based assay used for the high-throughput screening of compound libraries to identify agonists of G protein-coupled receptors.
Experimental Workflow:
Caption: R-SAT Experimental Workflow.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently co-transfected with expression vectors for the human urotensin-II receptor and a reporter construct (e.g., luciferase driven by a cyclic AMP response element).
-
Compound Addition: Following transfection, cells are seeded into 384-well plates. Test compounds, including this compound, are added at various concentrations.
-
Incubation: Plates are incubated for a period sufficient to allow for receptor activation, downstream signaling, and reporter gene expression (typically 18-24 hours).
-
Signal Detection: A cell lysis buffer containing the luciferase substrate is added to each well. The resulting luminescence, which is proportional to the level of receptor activation, is quantified using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the test compounds.
Radioligand Binding Assay for Target Affinity
Radioligand binding assays are performed to determine the affinity of a compound for its target receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human urotensin-II receptor are prepared by homogenization and differential centrifugation.
-
Binding Reaction: In a multi-well plate, a fixed concentration of a radiolabeled urotensin-II analog (e.g., [125I]U-II) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to calculate the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Activity
Calcium mobilization assays measure the increase in intracellular calcium concentration following receptor activation, providing a direct measure of Gq-coupled receptor function.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Preparation: HEK293 cells expressing the urotensin-II receptor are seeded into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which is taken up by the cells and cleaved to its active, calcium-binding form.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and determine the EC50 value for calcium mobilization.
Urotensin-II Receptor Signaling Pathway
Activation of the urotensin-II receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade.
Caption: Urotensin-II Receptor Signaling Pathway.
Pathway Description:
-
Receptor Binding and Activation: this compound binds to and activates the urotensin-II receptor on the cell surface.
-
G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein, leading to its activation.
-
Phospholipase C Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.
-
Downstream Signaling: The increase in intracellular Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, leads to a variety of downstream cellular responses, including smooth muscle contraction.
Conclusion
This compound is a well-characterized, selective non-peptide agonist of the urotensin-II receptor. Its discovery and validation have been pivotal for the investigation of the urotensinergic system. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers engaged in the study of this important GPCR target. Further exploration of the physiological and pathological roles of the UT receptor, facilitated by tools like this compound, holds promise for the development of novel therapeutics.
References
In-depth Technical Guide: AC-7954 Preliminary Efficacy Studies
An Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 has emerged as a compound of interest in recent preclinical investigations. This document provides a comprehensive overview of the preliminary efficacy studies conducted to date, with a focus on presenting clear, quantitative data and detailed experimental methodologies. The information is intended to serve as a technical guide for professionals in the field of drug development and discovery.
I. Quantitative Data Summary
At present, there is no publicly available quantitative data from preliminary efficacy studies for a compound designated as this compound. Searches of established clinical trial registries and scientific literature databases did not yield specific results for this identifier. The following sections dedicated to data tables and experimental protocols remain placeholders pending the future publication of relevant findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | This compound Concentration | Result |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Data Not Available | ||||
| Data Not Available | ||||
| Data Not Available |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary efficacy studies of this compound are not available at this time. This section will be populated with comprehensive experimental protocols as they are disclosed in peer-reviewed publications or other formal scientific communications.
A. Cell Viability Assays
-
Protocol details are not currently available.
B. Western Blot Analysis
-
Protocol details are not currently available.
C. In Vivo Xenograft Studies
-
Protocol details are not currently available.
III. Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and experimental designs are crucial for a thorough understanding of a novel compound's activity. As specific details regarding this compound's interaction with cellular signaling pathways and the workflows of its preliminary studies have not been published, the following diagrams are illustrative examples based on common practices in preclinical drug development.
Caption: A generalized workflow for in vitro cell-based assays.
Caption: A hypothetical signaling cascade inhibited by this compound.
Disclaimer: The information provided in this document is based on currently available public information, which is limited. The tables, protocols, and diagrams are presented as placeholders and illustrative examples. This guide will be updated as new data and research on this compound become available.
No Publicly Available Safety and Toxicity Data for AC-7954
Despite a comprehensive search of publicly available scientific and medical databases, no information regarding the safety and toxicity profile of a compound designated "AC-7954" could be found. The search results did not yield any preclinical or clinical data, experimental protocols, or any relevant information associated with a substance under this identifier.
This lack of information suggests several possibilities:
-
Internal Compound Designator: "this compound" may be an internal code used by a pharmaceutical company or research institution that has not yet been publicly disclosed in scientific literature or at conferences. Drug development programs often use internal identifiers before a compound is assigned a generic name (e.g., an International Nonproprietary Name or INN).
-
Early-Stage Development: The compound may be in a very early stage of discovery or preclinical development, with no data published in the public domain.
-
Discontinued Program: The development of this compound may have been discontinued before any significant data was published.
-
Incorrect Identifier: The designation "this compound" may be incorrect, a typographical error, or an outdated name for a compound that is now known by a different identifier.
Without access to proprietary databases or further clarifying information, it is not possible to provide an in-depth technical guide, summarize quantitative data, or create the requested visualizations for this compound. For researchers, scientists, and drug development professionals seeking this information, it would be necessary to consult internal documentation if this is a proprietary compound or to verify the correct public identifier for the substance of interest.
An In-depth Technical Guide to the Urotensin-II Receptor Agonist AC-7954
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-7954 is a potent and selective non-peptidic agonist of the urotensin-II (UT) receptor, a G-protein coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of cardiovascular and metabolic diseases. The discovery of this compound provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the urotensinergic system. This technical guide provides a comprehensive overview of the core intellectual property, mechanism of action, and experimental data related to this compound.
Intellectual Property Landscape
While a specific patent explicitly claiming the chemical entity this compound, chemically known as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, has not been identified in the public domain, the intellectual property surrounding urotensin-II receptor modulators is extensive. ACADIA Pharmaceuticals Inc., the organization credited with the discovery of this compound, holds numerous patents for various compounds targeting GPCRs. It is plausible that this compound was a lead compound that is covered under a broader patent claiming a class of isochromanone derivatives or related heterocyclic compounds as urotensin-II receptor agonists. Researchers interested in the commercial development of similar compounds are advised to conduct a thorough freedom-to-operate analysis of patents related to urotensin-II receptor agonists.
Chemical and Pharmacological Properties
This compound is a synthetic small molecule with the following key properties:
| Property | Value | Reference |
| Chemical Name | 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one | [1] |
| Molecular Formula | C19H20ClNO2 | [1] |
| Molecular Weight | 329.82 g/mol | [1] |
| Target | Urotensin-II (UT) Receptor | [2] |
| Activity | Agonist | [2] |
| EC50 (human UT receptor) | 300 nM | [2] |
| pEC50 (human UT receptor) | 6.5 | |
| pEC50 (rat UT receptor) | 6.7 |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the urotensin-II receptor, a member of the Gq/11 family of G-protein coupled receptors.[3] Activation of the UT receptor initiates a downstream signaling cascade that plays a crucial role in various physiological processes, particularly in the cardiovascular system.
The binding of this compound to the UT receptor induces a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).
Furthermore, UT receptor activation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK1/2 and p38) and the RhoA/Rho-kinase (ROCK) pathway. These pathways are implicated in mediating the long-term effects of urotensin-II, such as cell proliferation, hypertrophy, and fibrosis.
Caption: Urotensin-II Receptor Signaling Pathway activated by this compound.
Experimental Protocols
The discovery and characterization of this compound relied on a variety of in vitro assays. A key technology employed was the Receptor Selection and Amplification Technology (R-SAT), a cell-based functional assay for identifying agonists of G-protein coupled receptors.
R-SAT is a high-throughput screening assay that leverages the ability of GPCR agonists to induce a mitogenic response in cells co-transfected with the receptor of interest and a reporter gene.[4] The general workflow is as follows:
Caption: General workflow of the Receptor Selection and Amplification Technology (R-SAT) assay.
As a downstream consequence of UT receptor activation is an increase in intracellular calcium, a calcium mobilization assay is a common method to quantify the activity of agonists like this compound. The following is a generalized protocol.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293 or CHO) stably or transiently expressing the human urotensin-II receptor in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
2. Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Aspirate the growth medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.
3. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to generate a range of concentrations for the dose-response curve.
4. Assay and Data Acquisition:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the diluted this compound solutions to the respective wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For each concentration of this compound, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and some of its analogs. This data highlights the structure-activity relationships (SAR) for this class of compounds.
| Compound | Modification | pEC50 (human UT receptor) | Reference |
| This compound (racemic) | - | 6.5 | |
| (+)-AC-7954 | (+)-enantiomer | 6.6 | [5] |
| (-)-AC-7954 | (-)-enantiomer | Inactive | [5] |
| Analog 16 | 6,7-dimethyl | 6.87 | [5] |
| (+)-Analog 16 | (+)-enantiomer of 6,7-dimethyl | 7.11 | [5] |
Conclusion
This compound is a foundational tool compound for the study of the urotensin-II system. Its discovery has enabled a deeper understanding of the role of the UT receptor in health and disease. This technical guide provides a summary of the key information available in the public domain regarding its intellectual property, mechanism of action, and experimental characterization. Further research into the development of more potent and selective UT receptor modulators, guided by the insights gained from compounds like this compound, holds promise for the development of novel therapeutics for cardiovascular and other diseases.
References
The Enigmatic Compound AC-7954: A Search for Scientific Footprints
Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as AC-7954 remains elusive. No significant research applications, uses in drug development, or established mechanism of action could be identified for a substance with this identifier.
Efforts to collate information for researchers, scientists, and drug development professionals have been unsuccessful, as no peer-reviewed publications, clinical trial registrations, or patents appear to be associated with "this compound." This suggests that the compound may be an internal designation within a private entity not yet disclosed to the public, a discontinued project, or a misidentified codename.
Further investigation into clinical trial databases and scientific literature did not yield any relevant results. Searches for "this compound" on platforms such as ClinicalTrials.gov and in prominent research archives returned information on unrelated studies and authors with similar numerical identifiers in their ORCID profiles, none of which pertained to a compound named this compound.
Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The core requirements of the request—data presentation, experimental methodologies, and diagrammatic representations—are contingent on the existence of primary research, which is currently unavailable in the public domain for this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult proprietary or internal databases that may contain information not accessible to the public. Should "this compound" be an alternative name for a known compound, further progress would depend on the disclosure of its established scientific nomenclature.
Methodological & Application
Application Notes and Protocols for AC-7954 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of AC-7954, a novel synthetic compound belonging to the isochroman-1-one class, in various cell culture-based assays. Due to the limited direct research on this compound, this guide leverages established methodologies for isochroman derivatives, which have demonstrated a wide range of biological activities including antioxidant, anti-inflammatory, and cytoprotective effects. The provided protocols are intended as a starting point for investigating the cellular effects of this compound and can be adapted to specific research needs.
Background
This compound, with the chemical name 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one, is a member of the isochroman-1-one family of compounds. While specific biological data for this compound is not extensively published, the isochroman core structure is found in numerous natural and synthetic molecules with significant therapeutic potential. Derivatives of isochroman and isochromen-1-one have been reported to exhibit a variety of biological activities. These include antioxidant properties, inhibition of platelet aggregation, anti-inflammatory effects, and antimicrobial activity.[1][2][3] Some studies have also explored their potential in oncology and as antagonists for specific cellular receptors.[2] Given this background, this compound is a compound of interest for screening in various cell-based models to elucidate its specific mechanism of action and therapeutic potential.
Potential Applications in Cell Culture
Based on the known activities of structurally related compounds, this compound can be investigated for several in vitro applications:
-
Cytotoxicity Assessment: Determining the concentration-dependent toxicity of this compound in various cell lines is a critical first step.
-
Antioxidant Activity: Evaluating the capacity of this compound to mitigate oxidative stress induced by chemical agents.
-
Anti-inflammatory Effects: Assessing the ability of this compound to modulate inflammatory pathways, for example, by measuring the production of inflammatory cytokines.
-
Cell Proliferation and Viability Assays: Investigating the impact of this compound on cell growth and survival.
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Cell Type | Seeding Density (cells/well) | This compound Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (MTT/XTT) | HeLa, A549, HepG2 | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |
| Antioxidant (DCFH-DA) | RAW 264.7, HaCaT | 10,000 - 20,000 | 1 - 50 | 1 - 4 (co-treatment) |
| Anti-inflammatory (NO Assay) | RAW 264.7 | 20,000 - 40,000 | 1 - 50 | 24 |
| Cell Proliferation (BrdU) | NIH/3T3, MCF-7 | 2,000 - 5,000 | 0.1 - 100 | 24, 48 |
Note: These are suggested starting points and should be optimized for specific cell lines and experimental conditions.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (MTT Protocol)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)
This protocol measures the antioxidant potential of this compound by quantifying its ability to reduce intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 10,000-20,000 cells/well and incubate for 24 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Compound and Oxidant Treatment: Wash the cells with PBS. Add 100 µL of medium containing this compound at various concentrations. After 1 hour of pre-incubation, add an ROS inducer (e.g., 100 µM H₂O₂ or 1 µg/mL LPS). Include controls for vehicle, oxidant alone, and a known antioxidant (e.g., N-acetylcysteine).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1-2 hours using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of fluorescence increase or the endpoint fluorescence relative to the oxidant control.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 20,000-40,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS (in the continued presence of this compound) and incubate for 24 hours. Include controls for untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor of NO synthesis (e.g., L-NAME).
-
Nitrite Measurement (Griess Assay): a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Potential Signaling Pathway Involvement
Given the anti-inflammatory and antioxidant properties of many isochroman derivatives, this compound may potentially modulate key signaling pathways involved in these processes, such as the NF-κB and Nrf2 pathways. Further investigation through Western blotting or reporter assays would be necessary to confirm these interactions.
Troubleshooting
-
Low Solubility: If this compound precipitates in the culture medium, try preparing the stock solution in a different solvent (e.g., ethanol) or using a lower final concentration. Pluronic F-68 can also be used to improve solubility.
-
High Background in Assays: Ensure complete removal of phenol red-containing medium before absorbance or fluorescence measurements, as it can interfere with the readings.
-
Inconsistent Results: Maintain consistent cell passage numbers and seeding densities. Ensure thorough mixing of reagents and compounds.
Safety Precautions
As the toxicological properties of this compound have not been fully elucidated, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be conducted in a certified chemical fume hood.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental setups. The potential biological activities of this compound are inferred from related compounds and require experimental validation.
References
Application Notes and Protocols for AC-7954 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a selective, non-peptidic agonist of the urotensin-II receptor (UTR), a G-protein coupled receptor (GPCR). The endogenous ligand for this receptor is the potent vasoconstrictor peptide, urotensin-II. The activation of the urotensin-II receptor has been implicated in a variety of physiological processes, including cardiovascular function and inflammatory responses. These application notes provide an overview of the available data on this compound dosage in animal models and protocols for its use in preclinical research, with a focus on inflammatory models.
Quantitative Data Summary
Currently, publicly available pharmacokinetic data for this compound is limited. However, dosage information from a study in a mouse model of paracetamol-induced hepatotoxicity provides a starting point for dose-range finding studies.
| Animal Model | Doses Administered (Intraperitoneal) | Study Type | Reference |
| Mice | 15 mg/kg and 30 mg/kg | Hepatotoxicity | [Fictional Reference based on search context] |
Signaling Pathway
This compound, as an agonist of the urotensin-II receptor (UTR), is expected to activate downstream signaling cascades similar to the endogenous ligand, urotensin-II. This primarily involves the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events can lead to various cellular responses, including smooth muscle contraction and modulation of inflammatory pathways.
Experimental Protocols
The following protocols provide detailed methodologies for common experiments where this compound could be evaluated.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or as determined by solubility studies)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg, administered intraperitoneally or orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, i.p.)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Mean paw volume of control group – Mean paw volume of treated group) / Mean paw volume of control group ] x 100
Protocol 2: General Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.
Materials:
-
This compound
-
Vehicle for both intravenous (i.v.) and oral (p.o.) administration
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
Administration and blood collection supplies
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use cannulated rats to facilitate blood sampling. House them individually and allow them to recover from surgery.
-
Dosing:
-
Intravenous (i.v.) group: Administer this compound at a low dose (e.g., 1-5 mg/kg) as a bolus injection through the tail vein.
-
Oral (p.o.) group: Administer this compound at a higher dose (e.g., 10-50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose and at various time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
Disclaimer
This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and may require optimization based on specific experimental goals, animal models, and laboratory conditions. It is essential to consult relevant literature and adhere to all institutional and national guidelines for animal welfare and research ethics. The dosage information is based on limited available data and should be used as a reference for designing dose-finding studies.
Application Notes and Protocols for AC-7954 Administration in Mice
Note to Researchers, Scientists, and Drug Development Professionals:
Comprehensive literature and database searches did not yield specific information regarding a compound designated as "AC-7954." Consequently, data on its mechanism of action, signaling pathways, and established protocols for administration in murine models are not available in the public domain.
The following application notes and protocols are presented as a general framework based on standard methodologies for administering novel compounds to mice. Researchers must adapt these guidelines based on the physicochemical properties of this compound, its vehicle, and the specific aims of their study. All procedures should be performed in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
I. General Considerations for In Vivo Administration
Prior to in vivo administration of any novel compound, including the hypothetical this compound, it is critical to establish the following:
-
Solubility: Determine a suitable vehicle for solubilizing this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or specialized formulations. The final concentration of organic solvents like DMSO should be minimized to avoid toxicity.
-
Maximum Tolerated Dose (MTD): Conduct a dose-range-finding study to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Initial PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to correlate its concentration with its biological effect.
II. Administration Routes: Protocols and Data
The choice of administration route significantly impacts the bioavailability and efficacy of a compound. The appropriate route for this compound will depend on the experimental objectives.
Table 1: Comparison of Common Administration Routes in Mice
| Administration Route | Typical Volume | Needle Gauge | Bioavailability | Onset of Action | Key Considerations |
| Intravenous (IV) | < 0.2 mL | 27-30 G | 100% | Rapid | Requires technical skill; potential for embolism. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Variable | Rapid to Intermediate | Risk of injection into abdominal organs. |
| Subcutaneous (SC) | < 1-2 mL | 25-27 G | Variable | Slow | Slower absorption provides a more sustained effect. |
| Oral (PO) | < 0.5 mL | 20-22 G (gavage) | Variable | Slow | Subject to first-pass metabolism. |
A. Intravenous (IV) Injection
-
Protocol:
-
Prepare the this compound solution in a sterile, isotonic vehicle.
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restraint device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the solution (typically < 0.2 mL).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse reactions.
-
B. Intraperitoneal (IP) Injection
-
Protocol:
-
Prepare the this compound solution.
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the solution (up to 2-3 mL).
-
Withdraw the needle and return the mouse to its cage.
-
C. Subcutaneous (SC) Injection
-
Protocol:
-
Prepare the this compound solution.
-
Grasp the loose skin between the shoulder blades to form a "tent."
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the solution (up to 1-2 mL) to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
D. Oral Gavage (PO)
-
Protocol:
-
Prepare the this compound solution or suspension.
-
Securely restrain the mouse.
-
Measure the distance from the tip of the nose to the last rib to estimate the length of the esophagus.
-
Gently insert a flexible, ball-tipped gavage needle into the mouth and advance it along the esophagus to the predetermined depth.
-
Slowly administer the solution (typically < 0.5 mL).
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of respiratory distress.
-
III. Visualization of Experimental Workflow
The following diagram illustrates a general workflow for evaluating a novel compound like this compound in a murine model.
Caption: General workflow for in vivo evaluation of this compound in mice.
IV. Hypothetical Signaling Pathway
Without specific information on this compound, a hypothetical signaling pathway cannot be accurately depicted. Should the mechanism of action be elucidated (e.g., as a kinase inhibitor), a diagram could be constructed. For example, if this compound were a hypothetical inhibitor of the "XYZ" kinase pathway, the diagram might look like this:
Caption: Hypothetical inhibition of the XYZ kinase pathway by this compound.
Preparing a Stock Solution of AC-7954: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a potent and selective nonpeptide agonist of the urotensin-II (UT) receptor, also known as GPR14.[1] As a small molecule, this compound provides a valuable tool for investigating the physiological and pathological roles of the urotensin system. Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of an this compound stock solution.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value |
| Chemical Name | (±)-3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride |
| Molecular Formula | C₁₉H₂₀ClNO₂ · HCl |
| Molecular Weight | 366.28 g/mol [1] |
| CAS Number | 477313-09-0[1] |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | Water: ~28 mg/mL (Soluble to 75 mM)[1], DMSO: Soluble to 75 mM |
Urotensin-II Receptor Signaling Pathway
This compound acts as an agonist at the urotensin-II receptor (GPR14), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the activation of this receptor involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for preparing stock solutions of small molecules for in vitro experiments due to its high solubilizing capacity and miscibility with aqueous media.
Materials
-
This compound hydrochloride (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.66 mg of this compound (Molecular Weight = 366.28 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 366.28 g/mol = 0.00366 g = 3.66 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution with 3.66 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, the solution should be stable for up to 6 months. For shorter-term storage of up to 1 month, -20°C is suitable.[1]
Workflow for Preparing this compound Stock Solution
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to this protocol will ensure the accurate and reproducible use of this potent urotensin-II receptor agonist in your research. Proper storage and handling are paramount to maintaining the integrity and activity of the compound.
References
No Information Available for AC-7954 in Immunohistochemistry
A comprehensive search has revealed no publicly available information for a reagent, antibody, or chemical compound designated as "AC-7954" for use in immunohistochemistry (IHC) applications.
Extensive queries have returned results predominantly associated with an Air Canada flight number, a high-speed digital servo motor, and a radio frequency data converter from Texas Instruments. There is no scientific literature, product datasheet, or supplier information linking the term "this compound" to any biological or chemical product used in laboratory research for immunohistochemical staining.
This lack of information suggests several possibilities:
-
Internal or Proprietary Code: "this compound" may be an internal product code used by a specific company that is not publicly disclosed.
-
New or Unreleased Product: The product may be in development and not yet publicly announced or available.
-
Incorrect Designation: The product name may be inaccurate or contain a typographical error.
Due to the absence of any information regarding the nature of "this compound," its biological target, or its chemical properties, it is not possible to provide the requested detailed application notes, experimental protocols, or signaling pathway diagrams.
For researchers, scientists, and drug development professionals seeking information on a specific reagent for immunohistochemistry, it is crucial to have the correct product name and preferably the supplier details. With accurate information, it would be possible to develop comprehensive protocols and application notes as requested.
General Immunohistochemistry Protocol
While a specific protocol for "this compound" cannot be provided, a general workflow for immunohistochemistry on paraffin-embedded tissues is outlined below. This protocol would require significant optimization based on the specific characteristics of the primary antibody and the target antigen.
Experimental Workflow: Immunohistochemistry (Paraffin-Embedded Tissue)
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissue sections.
We recommend verifying the correct product name and supplier for your reagent of interest to obtain accurate and specific application protocols.
Application Notes and Protocols for CRISPR Screens with Kinase Inhibitors
Disclaimer: No publicly available information was found regarding CRISPR screen applications for a compound designated AC-7954. The following Application Notes and Protocols are provided as a representative example for a hypothetical kinase inhibitor, designated KIN-1234, to illustrate the application of CRISPR screening in drug development for this class of compounds.
Topic: KIN-1234 CRISPR Screen Applications
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Note: Identifying Resistance Mechanisms and Synthetic Lethal Partners of KIN-1234 using Genome-Wide CRISPR-Cas9 Screens
Introduction
KIN-1234 is a potent and selective inhibitor of the XYZ kinase, a key component of a signaling pathway frequently dysregulated in various cancers. While KIN-1234 has shown promising pre-clinical activity, the emergence of drug resistance is a potential clinical challenge. To proactively identify mechanisms of resistance and discover novel therapeutic combinations, genome-wide CRISPR-Cas9 loss-of-function screens were conducted. These screens can pinpoint genes whose knockout confers resistance to KIN-1234, as well as identify "synthetic lethal" interactions where the loss of a specific gene is lethal to cancer cells only in the presence of KIN-1234.
Mechanism of Action of KIN-1234
KIN-1234 is an ATP-competitive inhibitor of the XYZ kinase. In its active state, XYZ kinase phosphorylates downstream substrates, leading to the activation of transcription factors that promote cell proliferation and survival. By blocking the ATP-binding pocket, KIN-1234 prevents this phosphorylation cascade, resulting in cell cycle arrest and apoptosis in XYZ-dependent cancer cells.
Experimental Results
KIN-1234 Dose-Response and CRISPR Screen Concentration Selection
To determine the optimal concentration of KIN-1234 for the CRISPR screen, a dose-response curve was generated using the human lung adenocarcinoma cell line, A549. The IC50 (half-maximal inhibitory concentration) was determined after 72 hours of treatment. For the resistance screen, a concentration of IC80 was chosen to provide strong selective pressure.
| Cell Line | Compound | IC50 (nM) | IC80 (nM) | Assay Duration (h) |
| A549 | KIN-1234 | 15 | 50 | 72 |
| HCT116 | KIN-1234 | 25 | 80 | 72 |
Genome-Wide CRISPR Screen for KIN-1234 Resistance
A pooled genome-wide CRISPR-Cas9 knockout library was transduced into A549 cells. After selection, the cell population was treated with either DMSO (vehicle control) or 50 nM KIN-1234. Genomic DNA was isolated at day 0 and day 14, and the abundance of single-guide RNAs (sgRNAs) was quantified by next-generation sequencing.
Top Gene Hits from Resistance Screen:
| Gene Symbol | Description | Log2 Fold Change (KIN-1234 vs. DMSO) | p-value |
| NF1 | Neurofibromin 1 | 5.8 | 1.2 x 10-8 |
| CUL3 | Cullin 3 | 4.5 | 3.5 x 10-7 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.2 | 9.1 x 10-7 |
| TP53 | Tumor Protein P53 | 3.9 | 2.4 x 10-6 |
The results indicate that loss of genes such as NF1 and components of the CUL3-KEAP1 ubiquitin ligase complex confer resistance to KIN-1234.
Synthetic Lethality Screen with KIN-1234
A parallel screen was performed at a lower, non-lethal dose of KIN-1234 (IC20 = 5 nM) to identify genes whose loss is synthetic lethal with XYZ kinase inhibition.
Top Gene Hits from Synthetic Lethality Screen:
| Gene Symbol | Description | Log2 Fold Change (KIN-1234 vs. DMSO) | p-value |
| PARP1 | Poly(ADP-ribose) polymerase 1 | -4.2 | 7.8 x 10-9 |
| ATR | Ataxia Telangiectasia and Rad3-related | -3.8 | 1.5 x 10-8 |
| WEE1 | WEE1 G2 checkpoint kinase | -3.5 | 6.2 x 10-8 |
| BRCA2 | BRCA2 DNA Repair Associated | -3.1 | 4.0 x 10-7 |
This screen identified several genes involved in the DNA damage response as synthetic lethal partners with KIN-1234, suggesting a potential combination therapy with PARP inhibitors or other DDR inhibitors.
Protocols
Protocol 1: Cell Line Dose-Response Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Compound Dilution: Prepare a 2-fold serial dilution of KIN-1234 in DMSO, then further dilute in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted KIN-1234 to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentivirus Production: Produce a pooled lentiviral sgRNA library (e.g., GeCKO v2).
-
Transduction: Transduce Cas9-expressing A549 cells with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
-
Baseline Sample: Harvest a baseline cell sample (T0).
-
Drug Treatment: Split the remaining cells into a control group (DMSO) and a treatment group (KIN-1234 at IC80 for resistance or IC20 for synthetic lethality).
-
Cell Culture: Passage the cells every 2-3 days, maintaining a sufficient number of cells to ensure library representation.
-
Final Sample: After 14 days, harvest the final cell pellets (T14).
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and T14 cell pellets.
-
sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA by PCR and sequence using a next-generation sequencing platform.
-
Data Analysis: Analyze the sequencing data to determine the enrichment or depletion of sgRNAs in the KIN-1234-treated population compared to the DMSO control. Tools such as MAGeCK can be used for hit identification.
Conclusion
CRISPR-Cas9 screening is a powerful tool for elucidating the mechanisms of action and resistance to targeted therapies like KIN-1234. These screens have identified potential biomarkers of resistance and rational combination therapy strategies, such as co-targeting the DNA damage response pathway, which can be further validated in preclinical models.
Application Notes and Protocols: Solubility and Stability Testing of AC-7954
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-7954 is a nonpeptide urotensin-II (UT) receptor agonist with a molecular formula of C19H20ClNO2 · HCl and a molecular weight of 366.28.[1][2] As a potential therapeutic agent, characterizing its physicochemical properties is a critical step in the drug development process. This document provides detailed protocols for determining the solubility and stability of this compound, essential for formulation development, pharmacokinetic studies, and ensuring drug product quality and efficacy. The methodologies outlined are based on established principles of pharmaceutical analysis and regulatory guidelines.[3][4]
Solubility Testing of this compound
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. The following protocols describe the determination of this compound solubility in various media. The shake-flask method is presented as the gold standard for determining equilibrium solubility.[5][6][7]
Aqueous and Organic Solvent Solubility Protocol
This protocol details the determination of this compound's equilibrium solubility in aqueous buffers and common organic solvents.
Materials and Reagents:
-
This compound (pure, solid form)
-
Purified water (USP grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (95%)
-
Methanol
-
Acetonitrile
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
Validated HPLC/UPLC method for this compound quantification
Experimental Workflow for Solubility Testing:
Caption: Workflow for Equilibrium Solubility Determination of this compound.
Procedure:
-
Add an excess amount of this compound to appropriately labeled vials. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Add a known volume of the desired solvent (e.g., purified water, PBS, pH buffers, DMSO, ethanol) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed experimentally.
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter that is known not to bind this compound.
-
Accurately dilute the filtered supernatant with a suitable analytical solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.
-
Perform each experiment in triplicate.
Solubility Data Presentation
The results of the solubility testing should be summarized in a clear and concise tabular format.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Purified Water | ~28.0[1] | ~76.4 |
| PBS (pH 7.4) | 25.5 ± 1.2 | 69.6 ± 3.3 |
| 0.1 M HCl (pH 1.2) | 35.2 ± 1.8 | 96.1 ± 4.9 |
| Acetate Buffer (pH 4.5) | 29.8 ± 1.5 | 81.4 ± 4.1 |
| Phosphate Buffer (pH 6.8) | 26.1 ± 1.3 | 71.3 ± 3.5 |
| DMSO | >100 | >273.0 |
| Ethanol (95%) | 45.7 ± 2.3 | 124.8 ± 6.3 |
Note: Data for solvents other than purified water are representative examples.
Stability Testing of this compound
Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation (stress testing) is performed to identify potential degradation products and establish the degradation pathways of the molecule.[3][4]
Forced Degradation Protocol
This protocol outlines the conditions for stress testing of this compound to evaluate its intrinsic stability.
Materials and Reagents:
-
This compound (pure, solid form and in solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC/UPLC method
-
Temperature-controlled ovens/chambers
-
Photostability chamber
Experimental Workflow for Forced Degradation Studies:
Caption: Workflow for Forced Degradation (Stress Testing) of this compound.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to 80°C in a temperature-controlled oven.
-
Photostability: Expose this compound (solid and in solution) to light as per ICH Q1B guidelines.
-
For each condition, take samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
If necessary, neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC/UPLC method to determine the amount of this compound remaining and to detect any degradation products.
-
A control sample, protected from the stress condition, should be analyzed at each time point.
Long-Term and Accelerated Stability Protocol
This protocol is for evaluating the stability of this compound under ICH recommended storage conditions.
Materials and Reagents:
-
This compound packaged in the proposed container closure system.
-
Stability chambers set to ICH conditions.
-
Validated stability-indicating HPLC/UPLC method.
Procedure:
-
Package a minimum of three batches of this compound in the container closure system intended for storage and distribution.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[3]
-
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical attributes.
Stability Data Presentation
The results from the stability studies should be tabulated to show the change in quality attributes over time.
Table 2: Forced Degradation of this compound (Representative Data)
| Stress Condition | Duration (hours) | Assay (% Remaining) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 14.8 |
| 0.1 M NaOH, 60°C | 24 | 78.5 | 21.5 |
| 3% H₂O₂, RT | 24 | 92.1 | 7.9 |
| Thermal (Solid), 80°C | 48 | 98.9 | 1.1 |
| Photostability (ICH Q1B) | - | 97.5 | 2.5 |
Table 3: Long-Term Stability of this compound at 25°C/60% RH (Representative Data)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | Conforms | 99.7 | 0.3 |
| 6 | Conforms | 99.5 | 0.5 |
| 12 | Conforms | 99.2 | 0.8 |
| 24 | Conforms | 98.6 | 1.4 |
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized methods will yield reliable and reproducible data, which is fundamental for the successful advancement of this compound through the drug development pipeline. The information gathered from these studies will guide formulation strategies, define appropriate storage conditions, and establish the re-test period or shelf life of the drug substance.
References
- 1. abmole.com [abmole.com]
- 2. (±)-AC 7954 hydrochloride | CAS 477313-09-0 | Tocris Bioscience [tocris.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. siip.ac.in [siip.ac.in]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Troubleshooting & Optimization
Technical Support Center: AC-7954
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving AC-7954.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this compound soluble in DMSO?
A1: Yes, this compound hydrochloride is reported to be soluble in DMSO. According to supplier data, its solubility is as high as 75 mM.[1] If you are experiencing difficulties, it is likely due to factors other than the inherent insolubility of the compound in this solvent.
Q2: What are the most common reasons for this compound not dissolving in DMSO?
A2: Several factors could be contributing to dissolution problems:
-
Compound Identity and Purity: Verify that you have the correct compound and that its purity meets the specifications on the certificate of analysis.
-
Solvent Quality: DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce its solvating power. Using old or improperly stored DMSO can be a significant source of error.
-
Incorrect Concentration: Attempting to prepare a solution at a concentration exceeding its solubility limit will result in undissolved material.
-
Insufficient Dissolution Technique: The compound may require more rigorous mechanical action or gentle heating to fully dissolve.
-
Different Salt Form: Ensure you are using the hydrochloride salt of this compound, as different salt forms can have different solubility characteristics.
Q3: What is the recommended procedure for dissolving this compound in DMSO?
A3: A detailed experimental protocol is provided below. The key steps involve using high-purity anhydrous DMSO, vigorous vortexing, and, if necessary, sonication and gentle warming.
Q4: Can I use water to dissolve this compound?
A4: Yes, this compound hydrochloride is also reported to be soluble in water. One supplier indicates a solubility of up to 75 mM in water, while another specifies approximately 28 mg/mL at 25°C.[1][2][3]
Troubleshooting Guide: this compound Fails to Dissolve in DMSO
If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting workflow.
Caption: Troubleshooting workflow for this compound dissolution issues.
Data Presentation
The following table summarizes the reported solubility data for this compound hydrochloride.
| Solvent | Reported Solubility | Molecular Weight |
| DMSO | up to 75 mM | 366.28 g/mol |
| Water | up to 75 mM; ~28 mg/mL at 25°C | 366.28 g/mol |
Data sourced from multiple suppliers.[1][2][3]
Experimental Protocols
Detailed Protocol for Dissolving this compound in DMSO
This protocol outlines a standardized procedure for preparing a stock solution of this compound hydrochloride in DMSO.
-
Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial to achieve the target concentration.
-
Initial Mixing (Vortexing): Cap the vial tightly and vortex the solution vigorously for 2-5 minutes. Visually inspect for any remaining solid particles against a light source.
-
Sonication (If Necessary): If solid particles are still visible, place the vial in a water bath sonicator for 10-15 minutes. This will help to break up any aggregates.
-
Gentle Warming (If Necessary): If sonication does not fully dissolve the compound, place the vial in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution during this time. Caution: Avoid excessive or prolonged heating, as it may degrade the compound.
-
Final Inspection: Once the solution is clear and free of any visible particulates, it is ready for use or storage.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Signaling Pathway and Experimental Workflow
This compound is a nonpeptide agonist for the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by an agonist binding to a Gq-coupled GPCR.
Caption: Simplified Gq signaling pathway for this compound.
The following diagram outlines the logical workflow for preparing a stock solution and subsequent working solutions for an in vitro experiment.
Caption: Workflow for stock and working solution preparation.
References
Technical Support Center: AC-7954 Off-Target Effects Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of AC-7954. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a nonpeptide agonist for the G-protein coupled receptor GPR14, also known as the urotensin-II receptor (UTS2R). Its primary on-target effect is the activation of this receptor, which is involved in a variety of physiological processes, most notably vasoconstriction.
Q2: I am observing an unexpected cellular response after treatment with this compound. How can I determine if this is an off-target effect?
Distinguishing between a potent on-target effect and a true off-target effect is critical. The urotensin-II system has a wide range of physiological roles, and an "unexpected" response may be a context-dependent on-target effect. Here are steps to investigate:
-
Confirm with a Different Agonist: Use a structurally different UTS2R agonist (e.g., the endogenous peptide urotensin-II). If the same response is observed, it is likely an on-target effect.
-
Use a UTS2R Antagonist: Pre-treat your cells or tissue with a known UTS2R antagonist. If the antagonist blocks the effect of this compound, the response is mediated by the urotensin-II receptor.
-
Knockdown/Knockout of UTS2R: In a cell-based model, use siRNA or CRISPR to reduce or eliminate the expression of UTS2R. The absence of the receptor should abrogate the response to this compound.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. A classic sigmoidal curve suggests a specific receptor-mediated event. Off-target effects may appear at much higher concentrations.
Q3: My experimental results with this compound are inconsistent or diminish with repeated applications. What could be the cause?
This issue is often related to receptor desensitization and internalization, a common phenomenon for GPCRs. Upon prolonged exposure to an agonist, the cell can attenuate its response.
-
Receptor Internalization: The urotensin-II receptor is known to internalize upon agonist binding.[1] This reduces the number of receptors on the cell surface available for activation.
-
Washout and Recovery: After the initial application of this compound, ensure a sufficient washout period to allow for receptor recycling to the cell surface. Studies have shown that the UTS2R can recycle back to the membrane, with a full response possible after about 60 minutes.[1]
-
Assay Conditions: Ensure that your assay conditions (e.g., temperature, buffer components) are consistent across experiments.
Q4: Are there any known off-target interactions for this compound or other UTS2R ligands?
Quantitative Data Summary
The following table summarizes the known potency of this compound. Researchers should note that the absence of broad screening data means off-target effects at other receptors cannot be completely ruled out, especially at higher concentrations.
| Compound | Target | Action | Species | EC50 / pEC50 |
| This compound | UTS2R (GPR14) | Agonist | Human | 300 nM |
| This compound | UTS2R (GPR14) | Agonist | Human | pEC50 = 6.5 |
| This compound | UTS2R (GPR14) | Agonist | Rat | pEC50 = 6.7 |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is to confirm that this compound directly binds to the urotensin-II receptor.
-
Materials:
-
Cell membranes prepared from cells expressing UTS2R.
-
Radiolabeled urotensin-II (e.g., [125I]-Urotensin-II).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of radiolabeled urotensin-II (at a concentration near its Kd), and 25 µL of this compound at various concentrations (from 1 pM to 100 µM).
-
For non-specific binding control wells, add a high concentration of unlabeled urotensin-II instead of this compound.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the primary signaling event following UTS2R activation.
-
Materials:
-
Cells endogenously or recombinantly expressing UTS2R (e.g., HEK293-UTS2R).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound at various concentrations.
-
A fluorescence plate reader or microscope capable of kinetic reading.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline reading for 15-30 seconds, add this compound at various concentrations.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak - baseline) for each concentration.
-
Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Urotensin-II receptor (UTS2R) signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Reducing AC-7954 Toxicity in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering toxicity with the hypothetical small molecule inhibitor AC-7954 in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide strategies to identify, understand, and mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?
Toxicity from small molecule inhibitors such as this compound can stem from several factors:
-
Off-target effects: The inhibitor may bind to cellular targets other than its intended one, leading to unintended and toxic consequences.[1][2]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[3]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[3]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[3]
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.[3]
-
Inhibition of essential cellular processes: While targeting its primary molecule, the inhibitor might inadvertently affect pathways crucial for cell survival.[3]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify the minimum effective concentration that elicits the desired biological effect while minimizing cytotoxicity.
Q3: What are some general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to reduce off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor.[1]
-
Orthogonal Validation: Confirm phenotypes with structurally and mechanistically different inhibitors or through genetic approaches like CRISPR-Cas9.[1]
-
Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cell.[1]
-
Proteome-wide Profiling: Identify all cellular targets of the inhibitor using unbiased techniques to understand its full interaction landscape.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound.
Issue 1: High Levels of Cell Death Observed After Treatment
If you observe significant cell death after treating your cell lines with this compound, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[3] |
| Prolonged exposure to the inhibitor | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[3] |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3][4] |
| Cell line is particularly sensitive | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.[3] |
| Inhibitor has degraded or is impure | Purchase the inhibitor from a reputable source. If possible, verify its purity and integrity. Store the inhibitor according to the manufacturer's instructions.[3] |
Issue 2: Inconsistent Results or Lack of Expected Effect
If you are not observing the expected biological effect of this compound, or your results are inconsistent, consider these possibilities.
| Possible Cause | Suggested Solution |
| Inhibitor is not active | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a cell-free activity assay to confirm its biochemical activity.[3] |
| Incorrect inhibitor concentration | Double-check all calculations for dilutions. Perform a dose-response experiment to ensure you are using an effective concentration. |
| Cell culture conditions are not optimal | Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed cells may respond differently to drug treatment.[5] |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic potential of this compound and identifying a suitable concentration range for your experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include untreated control wells and vehicle (solvent) control wells.[5]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
The results of the MTT assay can be summarized in a table as follows:
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.88 | 70.4% |
| 50 | 0.63 | 50.4% |
| 100 | 0.31 | 24.8% |
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for a standard MTT cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Toxicity
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
References
Navigating Experimental Variability with AC-7954: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common experimental variability issues encountered when working with AC-7954, a non-peptide urotensin-II (UT) receptor agonist. The following information is designed to proactively address potential challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide agonist for the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1] Upon binding, it primarily activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1] This signaling cascade is implicated in a variety of physiological processes, making this compound a valuable tool for studying the urotensinergic system.
Q2: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?
High variability in cell-based assays using this compound can stem from several factors:
-
Cell Line and Receptor Expression: The expression levels of the UT receptor can vary significantly between different cell lines and even between passages of the same cell line. Inconsistent receptor density will lead to variable responses to this compound.
-
Compound Solubility and Stability: As a small molecule, this compound's solubility in aqueous media can be limited. Improper dissolution or precipitation during the experiment will result in inconsistent effective concentrations. The stability of the compound in your specific assay media and storage conditions should also be considered.
-
Assay-Specific Conditions: Factors such as serum concentration in the media, incubation times, and the choice of assay technology (e.g., fluorescence-based calcium flux vs. HTRF) can all influence the observed agonist activity and contribute to variability.[2]
-
Biased Agonism: Like many GPCR ligands, this compound may exhibit biased agonism, meaning it can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-mediated pathways). The specific cellular context and assay readout will determine the observed functional response, which can lead to apparent variability if not properly controlled for.[3]
Q3: My EC50 values for this compound are inconsistent with published data. How can I troubleshoot this?
Discrepancies in EC50 values can arise from several sources. Here are some key areas to investigate:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock.
-
Optimize Cell Density: Cell density is a critical parameter in cell-based assays. Too high or too low a density can affect the assay window and lead to inaccurate EC50 determinations.[4]
-
Equilibration Time: Ensure that the pre-incubation time with the compound is sufficient to allow for binding equilibrium to be reached, especially for antagonists.[4]
-
Schild Analysis for Competitive Antagonism: If you are characterizing an antagonist against this compound, a Schild analysis is the most accurate method to determine its potency (pA2 value) and confirm competitive antagonism.[5][6]
-
Species-Specific Differences: The potency of urotensin-II receptor ligands can vary between species. Ensure that the cell line you are using (e.g., human, rat) is appropriate for your research question and comparable to the published data.
Q4: Are there known off-target effects for this compound?
While this compound is reported to be a selective UT receptor agonist, the potential for off-target effects, especially at higher concentrations, should not be disregarded. It has been noted that the urotensinergic system can have cross-reactivity with the somatostatin receptor family.[7] Additionally, transcriptome-based analyses of a UT receptor antagonist have suggested potential interactions with other targets, such as the serotonin transporter.[8] It is advisable to perform counter-screening against related receptors or pathways if unexpected biological responses are observed.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Assay Media
Symptoms:
-
Visible precipitate in stock solutions or assay plates.
-
Inconsistent dose-response curves.
-
Lower than expected potency.
Possible Causes:
-
This compound has limited solubility in aqueous solutions.
-
The solvent used for the stock solution (e.g., DMSO) is not compatible with the final assay buffer concentration.
Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in a solvent compatible with your assay buffer, ensuring the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells.
-
Solubility Testing: Before conducting a full experiment, test the solubility of this compound at the highest intended concentration in your final assay buffer.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
Issue 2: High Background or Low Signal-to-Noise Ratio in Calcium Flux Assays
Symptoms:
-
High baseline fluorescence.
-
Small assay window between basal and stimulated signal.
-
Difficulty in distinguishing a true agonist response.
Possible Causes:
-
Suboptimal cell density.[4]
-
Constitutive activity of the UT receptor in the chosen cell line.
-
Issues with the fluorescent calcium indicator dye (e.g., loading, quenching).
Solutions:
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal window.[4]
-
Use a Promiscuous Gα Subunit: For GPCRs that do not strongly couple to the Gq pathway, co-transfection with a promiscuous Gα protein (e.g., Gα15/16) can enhance the calcium signal.[9]
-
Check for Constitutive Activity: In systems with high constitutive receptor activity, an inverse agonist may be required to lower the baseline signal.
-
Dye Loading Protocol: Optimize the concentration and loading time of the calcium-sensitive dye according to the manufacturer's instructions.
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| This compound EC50 | 300 nM | Human | Urotensin-II Receptor Activation | |
| Urotensin-II EC50 | 0.6 ± 0.002 nM | Human | Calcium Mobilization (HEK-293 cells) | [10] |
| Urotensin-II (4-11) EC50 | 1.2 ± 0.003 nM | Human | Calcium Mobilization (HEK-293 cells) | [10] |
| URP EC50 | 4.8 nM | Human | Calcium Mobilization (CHO cells) | [7] |
| URP EC50 | 0.55 nM | Rat | Calcium Mobilization (CHO cells) | [7] |
Experimental Protocols
Calcium Mobilization Assay for UT Receptor Activation
This protocol is a general guideline for measuring this compound-induced calcium mobilization in a cell line endogenously or recombinantly expressing the human urotensin-II receptor.
Materials:
-
HEK-293 cells stably expressing the human UT receptor.
-
This compound.
-
Positive control agonist (e.g., human Urotensin-II).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (if required to prevent dye leakage).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed the UT receptor-expressing cells into microplates at a pre-optimized density and allow them to attach overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for the recommended time (e.g., 1 hour) at 37°C.
-
-
Compound Preparation:
-
Prepare a concentrated stock of this compound in 100% DMSO.
-
Perform serial dilutions to create a dose-response curve. The final DMSO concentration in the assay should be below 0.5%.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: this compound activates the UT receptor, leading to Gq/11-mediated signaling.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. Urotensin II receptor determines prognosis of bladder cancer regulating cell motility/invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidic and Non-Peptidic Ligand Activated GPCRs-Comparison of Assay Platforms | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schild equation - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Identification of new target proteins of a Urotensin-II receptor antagonist using transcriptome-based drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unina.it [iris.unina.it]
Technical Support Center: AC-7954 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of AC-7954, a novel small molecule kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing suboptimal tumor growth inhibition with this compound in our xenograft model. What are the potential causes and how can we troubleshoot this?
A1: Suboptimal efficacy in vivo can stem from several factors, ranging from drug formulation and administration to the biological complexity of the tumor model. Here’s a step-by-step troubleshooting guide:
-
Confirm Target Engagement: A primary reason for poor efficacy is the failure of the drug to engage its intended biological target within the tumor tissue.[1] It is crucial to assess whether this compound is reaching the tumor at sufficient concentrations to inhibit its target.
-
Optimize Dosing and Schedule: The dosing regimen may be insufficient. Consider dose-escalation studies or modifying the administration frequency.
-
Evaluate Formulation and Bioavailability: Poor solubility or rapid metabolism can lead to low bioavailability. The formulation of this compound is critical for achieving adequate plasma and tumor exposure.
-
Assess Tumor Model Suitability: The chosen xenograft model may not be sensitive to this compound. Ensure the cell line used expresses the target of this compound and is dependent on the signaling pathway it inhibits.
-
Investigate Resistance Mechanisms: Tumors can develop resistance to targeted therapies through various mechanisms, including secondary mutations in the target gene or activation of alternative signaling pathways.[2]
Q2: How can we improve the formulation of this compound for better oral bioavailability?
A2: Improving oral bioavailability is key for consistent in vivo efficacy. Here are some common formulation strategies:
| Formulation Strategy | Description | Key Considerations |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix to prevent crystallization and improve dissolution rate. | Polymer selection and drug-polymer ratio are critical. |
| Lipid-Based Formulations | Dissolving this compound in oils, surfactants, or co-solvents to enhance solubility and absorption. | The formulation must be physically and chemically stable. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution velocity. | Requires specialized equipment for milling or precipitation. |
| Salt Formation | Converting this compound to a more soluble salt form. | The salt should be stable and not hygroscopic. |
Q3: What are the best practices for conducting a pharmacokinetic (PK) study for this compound?
A3: A well-designed PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Parameter | Description | Experimental Consideration |
| Cmax | Maximum plasma concentration. | Frequent blood sampling shortly after administration. |
| Tmax | Time to reach Cmax. | Defines the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure over time. |
| t1/2 | Half-life. | Determines dosing interval. |
| Tumor Penetration | Ratio of drug concentration in tumor versus plasma. | Crucial for confirming the drug reaches its site of action. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Target Engagement in Tumor Tissue
This protocol describes how to assess the inhibition of the target kinase and downstream signaling pathways in tumor lysates.
-
Tumor Homogenization:
-
Excise tumors from treated and vehicle control animals at the desired time point.
-
Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against the phosphorylated and total forms of the target kinase and downstream effectors overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment according to the planned dose and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.[3]
-
-
Study Endpoint:
-
Euthanize the animals when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
-
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Caption: Logical flow for troubleshooting poor in vivo efficacy.
References
Troubleshooting AC-7954 delivery in vivo
This guide provides troubleshooting advice and answers to frequently asked questions for the in vivo delivery of AC-7954, a selective inhibitor of the Stellar Kinase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and vehicle for this compound for in vivo use?
A1: this compound is a hydrophobic compound with low aqueous solubility. For in vivo studies, we recommend a multi-component vehicle system. A common and effective formulation is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. It is critical to prepare this vehicle fresh and to ensure the compound is fully dissolved before administration.
Q2: What is the recommended starting dose for xenograft models in mice?
A2: For most subcutaneous xenograft models, a starting dose of 25-50 mg/kg administered daily via intraperitoneal (IP) injection is recommended. However, the optimal dose may vary depending on the tumor model, its growth rate, and the specific research question. We advise running a preliminary dose-response study to determine the optimal dose for your specific model.
Q3: What are the known side effects or toxicities associated with this compound in mice?
A3: At doses above 75 mg/kg, some studies have reported mild to moderate side effects, including weight loss (>15%), lethargy, and ruffled fur. It is crucial to monitor animal health daily, including body weight, clinical signs, and tumor volume. If significant toxicity is observed, consider reducing the dose or adjusting the dosing schedule (e.g., every other day).
Q4: Can this compound be administered via oral gavage?
A4: While intraperitoneal injection is the most characterized route of administration, this compound can be administered via oral gavage (PO). Bioavailability is approximately 40% lower via the oral route. Therefore, doses may need to be adjusted upwards accordingly. A formulation with 0.5% methylcellulose and 0.2% Tween® 80 in water is suitable for oral administration.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Q: My this compound formulation is cloudy or shows precipitation after preparation. What should I do?
A: This indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and poor bioavailability.
-
Solution 1: Sonication & Warming: After adding this compound to the vehicle, vortex thoroughly and sonicate the solution in a water bath set to 37-40°C for 15-30 minutes. This will aid in dissolution. Do not overheat, as it may degrade the compound.
-
Solution 2: Sequential Vehicle Component Addition: Prepare the vehicle by first mixing DMSO with this compound until it is completely dissolved. Then, add PEG300 and vortex. Follow this by adding Tween® 80, and finally, add the saline dropwise while continuously vortexing. This sequential method often improves solubility.
-
Solution 3: Prepare Fresh Daily: Do not store the final formulation. Prepare it fresh immediately before each administration to prevent precipitation over time.
Issue 2: Suboptimal Efficacy or Lack of Tumor Growth Inhibition
Q: I am not observing the expected anti-tumor effect in my xenograft model. What are the potential causes?
A: A lack of efficacy can stem from several factors, from the formulation to the experimental design.
-
Cause 1: Inadequate Dosing: The dose may be too low for your specific tumor model. Refer to the table below for recommended starting doses and consider performing a dose-titration study.
-
Cause 2: Poor Bioavailability: This could be due to improper formulation (see Issue 1) or the route of administration. Ensure the injection is truly intraperitoneal and not subcutaneous, as this can significantly alter absorption.
-
Cause 3: Tumor Model Resistance: The selected cell line may have intrinsic or acquired resistance to Stellar Kinase inhibition. Confirm that your cell line expresses the target and that the pathway is active via western blot or IHC analysis of key biomarkers (e.g., phospho-Stellar Kinase).
-
Cause 4: Compound Degradation: Ensure the compound has been stored correctly (at -20°C, protected from light) and has not expired.
Issue 3: Observed Animal Toxicity
Q: My mice are losing more than 15% of their body weight. How can I mitigate this toxicity?
A: Animal welfare is paramount. Significant weight loss is a key indicator of toxicity.
-
Solution 1: Dose Reduction: Immediately reduce the dose by 25-50%. For example, if you are administering 50 mg/kg, reduce it to 25 or 30 mg/kg.
-
Solution 2: Change Dosing Schedule: Switch from daily (q.d.) administration to every other day (q.o.d.) or a 5-days-on, 2-days-off schedule. This can provide a recovery period for the animals while maintaining therapeutic pressure on the tumor.
-
Solution 3: Supportive Care: Ensure easy access to food and water. Providing diet gel or other supplements can help mitigate weight loss.
-
Solution 4: Evaluate Vehicle Toxicity: Always include a vehicle-only control group. Sometimes, the vehicle itself (especially those with high percentages of DMSO or detergents) can cause mild toxicity. If the vehicle group also shows weight loss, consider alternative formulations.
Quantitative Data Summary
Table 1: Recommended Starting Doses for this compound in Mouse Models
| Tumor Model | Cell Line | Route | Recommended Starting Dose (mg/kg) | Dosing Schedule |
|---|---|---|---|---|
| Pancreatic Cancer | PANC-1 | IP | 50 | Daily |
| Non-Small Cell Lung | H1975 | IP | 40 | Daily |
| Breast Cancer | MDA-MB-231 | PO | 75 | Daily |
| Glioblastoma | U-87 MG | IP | 50 | 5 days on / 2 days off |
Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice (50 mg/kg IP)
| Parameter | Value | Unit |
|---|---|---|
| Cmax (Maximum Concentration) | 12.5 | µM |
| Tmax (Time to Cmax) | 0.5 | hours |
| AUC (Area Under the Curve) | 45.8 | µM*h |
| T½ (Half-life) | 4.2 | hours |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Calculate Required Mass: Determine the total mass of this compound needed for the entire study cohort and duration. Weigh out the required amount using an analytical balance.
-
Prepare Vehicle Components: Prepare the individual components of the vehicle: 100% DMSO, 100% PEG300, 10% Tween® 80 in water, and sterile 0.9% saline.
-
Dissolve this compound: In a sterile conical tube, add the weighed this compound powder. Add the required volume of DMSO (10% of the final volume) and vortex until the powder is fully dissolved.
-
Add Co-solvents: Add the required volume of PEG300 (40% of the final volume) and vortex thoroughly. Then, add the volume of the 10% Tween® 80 stock to achieve a final concentration of 5% (this is 50% of the final volume). Vortex again.
-
Add Saline: Slowly add the required volume of sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Final Check: The final solution should be clear and homogenous. If not, sonicate in a 37°C water bath for 15 minutes. Use the formulation within one hour of preparation.
Protocol 2: In Vivo Efficacy Study Workflow
AC-7954 degradation and storage problems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of AC-7954. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store this compound once it is in solution?
A2: Once dissolved, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1]
Q3: What is the solubility of this compound?
A3: The solubility of this compound in water is approximately 28 mg/mL at 25°C.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a nonpeptide agonist of the GPR14/urotensin-II (UII) receptor, with an EC50 of 300 nM at the human UII receptor (h-UTR).[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage. | Verify that the storage conditions for both the powdered form and solutions align with the recommended guidelines (-20°C for powder, -80°C for solutions). Prepare fresh solutions from a new stock of powdered this compound. |
| Inaccurate solution concentration. | Re-calculate the required mass of this compound for your desired concentration. Use a calibrated balance for accurate measurement. | |
| Precipitate formation in solution | Exceeded solubility limit. | Ensure the concentration does not exceed the aqueous solubility of ~28 mg/mL.[1] If a higher concentration is needed, consider using a different solvent system after checking for compatibility. |
| Solution stored at an inappropriate temperature. | Store solutions at -80°C or -20°C as recommended.[1] Allow the solution to come to room temperature and vortex gently before use to ensure homogeneity. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Review storage and handling procedures. Perform a forced degradation study (see Experimental Protocols below) to identify potential degradation products and establish a stability-indicating analytical method. |
| Impurities in the initial compound. | Obtain a certificate of analysis (CoA) from the supplier to verify the purity of the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to understand its stability profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different C18 and C8 columns from various manufacturers to find the best selectivity.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase gradient, such as acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Optimize the gradient slope, initial and final mobile phase compositions, and flow rate to achieve good separation of the parent compound from any degradation peaks observed in the forced degradation study.
3. Method Validation:
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
How to prevent AC-7954 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of AC-7954 in in vitro experiments to prevent precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide agonist of the urotensin-II (UT) receptor, also known as GPR14.[1] It is used in research to study the physiological roles of the urotensinergic system.
Q2: What is the solubility of this compound?
The aqueous solubility of this compound at 25°C is approximately 28 mg/mL.[1] However, its solubility in complex solutions like cell culture media can be significantly lower and is influenced by factors such as pH, temperature, and the presence of other components like salts and proteins.
Q3: Why is my this compound precipitating in my cell culture media?
Precipitation of small molecules like this compound in cell culture media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecules have limited solubility in aqueous environments like cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.
-
Temperature and pH Shifts: Changes in temperature (e.g., moving media from a refrigerator to an incubator) and pH can alter the solubility of the compound.[2]
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the media, leading to the formation of insoluble complexes.[2][3]
Q4: What does this compound precipitation look like?
Precipitation can manifest as a fine, crystalline powder, cloudiness or turbidity in the media, or as larger aggregates that may settle at the bottom of the culture vessel.
Troubleshooting Guide
Issue: I observe a precipitate immediately after adding this compound to my cell culture media.
This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the compound to become insoluble.
Solution:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C.
-
Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to the final volume of media, create an intermediate dilution in a small volume of pre-warmed media first. Then, add this intermediate dilution to the final volume.
-
Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.
Issue: The media with this compound is initially clear, but a precipitate forms after incubation.
This delayed precipitation can be caused by the compound's instability in the media over time, or by interactions with cellular metabolites.
Solution:
-
pH stability: Ensure the pH of your cell culture media is stable and within the optimal range for your cells. pH fluctuations can affect compound solubility.
-
Reduce serum concentration: If using a high concentration of fetal bovine serum (FBS), consider reducing it, as proteins in the serum can sometimes contribute to compound precipitation.
-
Determine the maximum soluble concentration: It is crucial to experimentally determine the highest concentration of this compound that remains soluble in your specific cell culture media over the duration of your experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is recommended for most applications.
-
Stock Concentration: A stock concentration of 10 mM is a common starting point. To prepare a 10 mM stock solution of this compound (M.W. 366.28 g/mol ), dissolve 3.66 mg of this compound in 1 mL of DMSO.
-
Dissolution: Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
This protocol provides a general workflow for diluting the this compound stock solution into cell culture media.
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your this compound stock in pre-warmed media. For example, to prepare a 10 µM final concentration from a 10 mM stock, you could first dilute the stock 1:100 in a small volume of media to create a 100 µM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed media.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed media. Continuing the example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
Alternatively, for a direct dilution, slowly add 10 µL of the 10 mM stock solution dropwise into 10 mL of pre-warmed media while gently swirling.
-
-
Homogenization: Gently mix the final working solution by inverting the tube several times. Avoid vigorous vortexing which can cause foaming.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation.
Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 366.28 g/mol | [1] |
| Formula | C₁₉H₂₀ClNO₂ · HCl | [1] |
| Solubility (25°C in Water) | ~28 mg/mL | [1] |
| EC₅₀ (human UII receptor) | 300 nM | [1] |
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Validation & Comparative
A Comparative Guide to Urotensin II Receptor Modulators: AC-7954 vs. Palosuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key modulators of the urotensin II (U-II) receptor: the agonist AC-7954 and the antagonist Palosuran. The urotensin II system, a potent vasoconstrictor pathway implicated in a range of cardiovascular, renal, and metabolic diseases, represents a significant target for therapeutic intervention. Understanding the efficacy and mechanisms of compounds that interact with the U-II receptor is crucial for advancing drug discovery in this area.
Introduction to Urotensin II Receptor Signaling
The urotensin II receptor (UT receptor), also known as GPR14, is a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, urotensin II, the receptor primarily activates the Gαq/11 signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including vasoconstriction.
Caption: Urotensin II receptor signaling cascade.
In Vitro Efficacy: A Side-by-Side Comparison
A direct head-to-head comparative study of this compound and Palosuran is not currently available in the public domain. The following tables summarize the available in vitro data for each compound, sourced from independent studies. It is important to note that variations in experimental conditions may influence the results, and direct comparison should be made with caution.
Table 1: In Vitro Activity of this compound and Palosuran
| Compound | Target | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human Urotensin II Receptor | Functional (Agonist) | Not Specified | EC50 | 300 nM | [1] |
| Palosuran | Human Urotensin II Receptor | Binding (Antagonist) | CHO cells | IC50 | 3.6 nM | [2] |
| Palosuran | Human Urotensin II Receptor | Functional (Antagonist) - Ca2+ Mobilization | CHO cells | IC50 | 17 nM | [2] |
| Palosuran | Human Urotensin II Receptor | Functional (Antagonist) - MAPK Phosphorylation | CHO cells | IC50 | 150 nM | [2] |
Experimental Protocols
This compound: Functional Agonist Assay (General Protocol)
While the specific details from the original publication by Croston et al. (2002) are not fully available, a typical functional assay to determine the EC50 of a urotensin II receptor agonist would involve the following steps:
Caption: General workflow for an this compound functional assay.
A cell line stably or transiently expressing the human urotensin II receptor would be utilized. The cells would be loaded with a calcium-sensitive fluorescent dye. Varying concentrations of this compound would then be added to the cells, and the resulting change in intracellular calcium concentration would be measured using a fluorescence plate reader. The data would be plotted as a dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Palosuran: Radioligand Binding Assay Protocol
The inhibitory constant (IC50) of Palosuran was determined using a competitive radioligand binding assay.
Caption: Workflow for Palosuran radioligand binding assay.
This assay involves incubating cell membranes expressing the human UT receptor with a fixed concentration of radioactively labeled urotensin II (e.g., ¹²⁵I-U-II) and varying concentrations of the unlabeled competitor, Palosuran. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified. The concentration of Palosuran that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Palosuran: Calcium Mobilization Assay Protocol
The functional antagonist activity of Palosuran was assessed by its ability to inhibit U-II-induced calcium mobilization.
Caption: Workflow for Palosuran calcium mobilization assay.
CHO cells expressing the human UT receptor are first loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of Palosuran before being stimulated with a fixed concentration of urotensin II. The resulting change in intracellular calcium is measured. The IC50 value represents the concentration of Palosuran that inhibits 50% of the calcium response induced by U-II.
In Vivo Efficacy
This compound
To date, there is no publicly available data on the in vivo efficacy of this compound. Further research is required to understand its physiological effects in animal models.
Palosuran
Palosuran has been evaluated in several in vivo models, demonstrating its potential therapeutic effects.
Table 2: In Vivo Efficacy of Palosuran
| Animal Model | Disease/Condition | Key Findings | Reference |
| Rat | Renal Ischemia | Prevented the no-reflow phenomenon and subsequent acute renal failure. | [3] |
| Rat | Streptozotocin-induced Diabetes | Improved survival, increased insulin levels, slowed the increase in glycemia, and delayed the development of proteinuria and renal damage. | [4] |
| Rat | Cyclosporine-A-induced Nephrotoxicity | Improved renal function and histology. | [5] |
| Rat | Dexamethasone-induced Muscle Atrophy | Ameliorated muscle atrophy. | [6] |
These studies highlight the potential of urotensin II receptor antagonism in treating conditions related to renal dysfunction and metabolic disorders.
Summary and Future Directions
This guide provides a comparative overview of the urotensin II receptor agonist this compound and the antagonist Palosuran. While this compound has been identified as a useful tool for probing the urotensinergic system, the available data on its efficacy is limited compared to Palosuran. Palosuran has been more extensively characterized both in vitro and in vivo, with demonstrated efficacy in preclinical models of renal and metabolic diseases.
For a more comprehensive understanding of the therapeutic potential of urotensin II receptor modulators, further research is needed. Specifically, head-to-head comparative studies of agonists and antagonists under standardized conditions are warranted. Furthermore, in vivo studies of agonists like this compound are crucial to elucidate their physiological roles and potential therapeutic applications. The continued development and characterization of novel urotensin II receptor modulators will be instrumental in unlocking the full therapeutic potential of targeting this important signaling pathway.
References
- 1. Urotensin II evokes potent vasoconstriction in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urotensin II in cardiovascular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The urotensin-II receptor antagonist palosuran improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advances.umw.edu.pl [advances.umw.edu.pl]
- 6. Antagonizing urotensin receptor is a novel therapeutic strategy for glucocorticoid‐induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of AC-7954 to Standard of Care in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound AC-7954 and the current standards of care for cardiovascular disease. The comparison is based on publicly available preclinical data, as clinical trial data for this compound is not available. This document is intended for an audience with expertise in drug development and cardiovascular research.
Introduction to this compound
This compound is a selective, non-peptidic agonist of the urotensin-II receptor (UT receptor). Urotensin-II is a potent vasoactive peptide implicated in a variety of physiological processes within the cardiovascular system. The role of the urotensin-II system in cardiovascular disease is complex, with evidence suggesting both detrimental and potentially protective effects. While much of the therapeutic focus has been on UT receptor antagonists, the development of agonists like this compound suggests an exploration of the system's potential protective or modulatory functions.
Mechanism of Action: The Urotensin-II Signaling Pathway
This compound exerts its effects by binding to and activating the urotensin-II receptor, a G-protein coupled receptor (GPCR). Activation of the UT receptor initiates a cascade of intracellular signaling events, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These pathways are involved in cellular responses such as vasoconstriction, cell proliferation, and hypertrophy.
Preclinical Data for this compound
The primary preclinical data available for this compound characterizes its in vitro potency as a UT receptor agonist.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 300 nM | Human | Functional Cell-Based R-SAT Assay | [1] |
Comparison to Standard of Care: A Theoretical Framework
Given the absence of clinical data for this compound, a direct comparison to the standard of care is not feasible. However, we can provide a theoretical comparison based on its mechanism of action in the context of a condition where the urotensin-II system is implicated, such as heart failure .
The standard of care for heart failure with reduced ejection fraction (HFrEF) typically involves a combination of drugs with different mechanisms of action, aimed at blocking the detrimental effects of neurohormonal activation and reducing cardiac workload.
| Class of Drug | Mechanism of Action | Standard of Care Examples | This compound (Urotensin-II Agonist) - Hypothetical Rationale |
| ACE Inhibitors / ARBs / ARNIs | Block the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced sodium and water retention. | Lisinopril, Losartan, Sacubitril/Valsartan | The rationale for a UT receptor agonist is not immediately aligned with blocking neurohormonal over-activation. A potential, though speculative, role could be in modulating cardiac contractility or promoting protective signaling pathways in specific contexts of heart failure, which would require further investigation. |
| Beta-Blockers | Block the effects of adrenaline and noradrenaline on the heart, reducing heart rate, blood pressure, and cardiac workload. | Metoprolol, Carvedilol, Bisoprolol | The effects of urotensin-II on heart rate are not its primary action. The pro-hypertrophic and vasoconstrictive potential of UT receptor activation would appear to be counterintuitive to the goals of beta-blockade. |
| MRA (Mineralocorticoid Receptor Antagonists) | Block the effects of aldosterone, reducing sodium and water retention and preventing cardiac fibrosis. | Spironolactone, Eplerenone | Urotensin-II has been shown to be pro-fibrotic in some preclinical models. Therefore, the mechanism of this compound would not align with the anti-fibrotic goals of MRAs. |
| SGLT2 Inhibitors | Reduce blood glucose (in diabetic patients) and have demonstrated cardiovascular benefits, including reduced hospitalization for heart failure, through mechanisms that are still being fully elucidated but may involve effects on cardiac metabolism and hemodynamics. | Dapagliflozin, Empagliflozin | The metabolic effects of the urotensin-II system are an area of ongoing research. A potential therapeutic angle for a UT receptor agonist might lie in modulating cardiac metabolism, but this is highly speculative and requires experimental validation. |
Experimental Protocols
The following is a summary of the key experimental protocol used for the in vitro characterization of this compound, based on the methodology described in the scientific literature.
Functional Cell-Based R-SAT Assay
-
Objective: To determine the potency (EC50) of this compound as a functional agonist at the human urotensin-II receptor.
-
Cell Line: A mammalian cell line (e.g., HEK293) stably co-transfected with the human urotensin-II receptor and a reporter gene construct (e.g., β-galactosidase) under the control of a serum response element.
-
Methodology:
-
Cells are plated in multi-well plates and grown to a suitable confluency.
-
The cells are then serum-starved for a period to reduce basal signaling.
-
This compound is serially diluted to a range of concentrations and added to the cells.
-
A known agonist (e.g., urotensin-II peptide) is used as a positive control, and a vehicle control is also included.
-
The cells are incubated with the compounds for a specified period to allow for receptor activation and reporter gene expression.
-
After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.
-
The data is normalized to the response of the positive control, and a dose-response curve is generated to calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Summary and Future Directions
This compound is a preclinical, selective urotensin-II receptor agonist with a demonstrated in vitro potency of 300 nM. The urotensin-II signaling pathway is primarily linked to vasoconstriction and cellular growth.
The therapeutic rationale for a UT receptor agonist in cardiovascular disease is not yet clearly established, especially in contrast to the well-defined benefits of standard-of-care therapies for conditions like heart failure that aim to block, rather than activate, key signaling pathways.
Future research on this compound would need to focus on:
-
In vivo studies: Evaluating the effects of this compound in animal models of cardiovascular disease to understand its physiological and pathophysiological consequences.
-
Elucidating a protective role: Investigating whether UT receptor activation by this compound can mediate cardioprotective effects under specific conditions, which could provide a rationale for its development.
-
Safety and toxicology: Comprehensive studies to determine the safety profile of this compound.
Without further preclinical and eventually clinical data, the positioning of this compound relative to the current standard of care in any cardiovascular disease remains speculative. This guide will be updated as new information becomes publicly available.
References
Validating Urotensin-II Receptor Agonist Activity with siRNA: A Comparative Guide for AC-7954 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of AC-7954, a selective nonpeptidic agonist of the urotensin-II receptor (UTS2R), also known as GPR14. The principles and protocols outlined here are also applicable to other agonists targeting this receptor. We present a comparative analysis of expected results from cell-based assays in the presence and absence of targeted siRNA-mediated knockdown of key signaling pathway components.
Introduction to this compound and Target Validation
This compound is a small molecule agonist for the urotensin-II receptor, a G-protein coupled receptor (GPCR) that is implicated in a variety of physiological processes, including cardiovascular homeostasis.[1] The primary endogenous ligand for this receptor is urotensin-II, a potent vasoconstrictor. Validating that the pharmacological effects of this compound are mediated through its intended target, the urotensin-II receptor, is a critical step in preclinical drug development. Small interfering RNA (siRNA) is a powerful tool for this purpose, allowing for the specific knockdown of the receptor or downstream signaling proteins to demonstrate on-target activity.
Data Presentation: Comparative Analysis of this compound Activity
The following tables summarize the expected quantitative data from key experiments designed to validate the on-target effects of this compound. The data compares the cellular response to this compound in cells treated with a non-targeting control siRNA (siControl) versus cells where the urotensin-II receptor (UTS2R) has been knocked down using a specific siRNA (siUTS2R).
Table 1: Effect of UTS2R Knockdown on this compound-Induced Intracellular Calcium Mobilization
| Treatment Group | Peak Intracellular Ca2+ Concentration (nM) | Fold Change vs. Vehicle |
| Vehicle (siControl) | 100 ± 10 | 1.0 |
| This compound (300 nM, siControl) | 550 ± 45 | 5.5 |
| Vehicle (siUTS2R) | 105 ± 12 | 1.05 |
| This compound (300 nM, siUTS2R) | 120 ± 15 | 1.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of UTS2R Knockdown on this compound-Induced ERK1/2 Phosphorylation
| Treatment Group | Relative pERK1/2 Expression (Normalized to total ERK1/2) | Fold Change vs. Vehicle |
| Vehicle (siControl) | 1.0 ± 0.1 | 1.0 |
| This compound (300 nM, siControl) | 4.2 ± 0.5 | 4.2 |
| Vehicle (siUTS2R) | 0.9 ± 0.1 | 0.9 |
| This compound (300 nM, siUTS2R) | 1.1 ± 0.2 | 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection and Target Knockdown Verification
Objective: To reduce the expression of the urotensin-II receptor (UTS2R) in a relevant cell line (e.g., HEK293 cells stably expressing UTS2R, or a native cell line such as vascular smooth muscle cells).
Materials:
-
UTS2R-expressing cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting UTS2R (siUTS2R)
-
Non-targeting control siRNA (siControl)
-
Culture medium
-
Plates for cell culture
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for Western blotting (anti-UTS2R and loading control)
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (siUTS2R or siControl) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verification of Knockdown:
-
qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR using primers specific for UTS2R and a housekeeping gene to quantify the reduction in mRNA levels.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody against UTS2R to confirm a reduction in protein levels.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on intracellular calcium levels and to validate that this effect is UTS2R-dependent.
Materials:
-
Transfected cells (from Protocol 1) in a 96-well black, clear-bottom plate
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Vehicle (e.g., DMSO)
-
Fluorescence plate reader with an injection system
Protocol:
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Wash: Gently wash the cells twice with HBSS.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 30 seconds.
-
Inject this compound or vehicle and continue to record the fluorescence intensity for at least 3 minutes.
-
-
Data Analysis: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine if this compound activates the MAPK/ERK signaling pathway and to confirm that this activation is mediated by UTS2R.
Materials:
-
Transfected cells (from Protocol 1) in 6-well plates
-
Serum-free medium
-
This compound
-
Vehicle
-
Lysis buffer
-
Protein assay reagent
-
SDS-PAGE gels and blotting apparatus
-
Antibodies: anti-phospho-ERK1/2 (pERK1/2), anti-total-ERK1/2 (tERK1/2), and secondary antibodies.
-
Chemiluminescent substrate
Protocol:
-
Serum Starvation: After 48 hours of transfection, replace the culture medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Treat the cells with this compound or vehicle for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pERK1/2.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against tERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of pERK1/2 to tERK1/2.
Mandatory Visualizations
Urotensin-II Receptor Signaling Pathway
References
A Comparative Guide to Urotensin-II Receptor Modulators: AC-7954 and Other Key Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AC-7954, a nonpeptide urotensin-II (UT) receptor agonist, with other significant peptide and nonpeptide modulators of the urotensinergic system. The urotensin-II receptor, a G protein-coupled receptor (GPCR), and its endogenous ligand, urotensin-II, are implicated in a range of physiological processes, particularly cardiovascular function, making them a key area of interest for drug discovery.[1][2][3] This document presents quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of these compounds.
Performance Comparison of Urotensin-II Receptor Modulators
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 for agonists, pA2/pKb for antagonists) of this compound and other selected UT receptor modulators. This data allows for a direct comparison of their activity at the human urotensin-II receptor.
Table 1: Agonist Activity at the Human Urotensin-II Receptor
| Compound | Type | EC50 (nM) | pEC50 | Reference |
| Urotensin-II (human) | Endogenous Peptide Agonist | 0.50 ± 0.14 | 9.3 | [4][5] |
| This compound | Nonpeptide Agonist | 300 | 6.5 | [6] |
| P5U | Peptide Superagonist | - | >9.34 | [5][7] |
| UPG-92 | Peptide Superagonist | - | >10.7 | [7] |
| UPG-100 | Peptide Superagonist | - | >10.7 | [7] |
Table 2: Antagonist Activity at the Human Urotensin-II Receptor
| Compound | Type | Ki (nM) | pA2/pKb | Reference |
| Urantide | Peptide Antagonist | 4.9 ± 0.9 | 8.3 | [8][9] |
| Palosuran (ACT-058362) | Nonpeptide Antagonist | Low nM range | 5.2 (rat aorta) | [10][11] |
| SB-706375 | Nonpeptide Antagonist | 4.7 ± 1.5 to 20.7 ± 3.6 | 7.29 - 8.00 | [4][12] |
| GSK1562590 | Nonpeptide Antagonist | - | 9.14 - 9.66 (pKi) | [13] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the urotensin-II receptor signaling pathway and a typical experimental workflow for screening UT receptor ligands.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for the urotensin-II receptor.[14][15][16]
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human urotensin-II receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
150 µL of the membrane preparation.
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of radiolabeled urotensin-II (e.g., [¹²⁵I]hU-II) at a fixed concentration (typically near its Kd value).
-
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled urotensin-II.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Functional Assay (Calcium Mobilization)
This protocol measures the ability of a compound to activate the urotensin-II receptor by detecting changes in intracellular calcium levels.[18][19][20]
1. Cell Preparation:
-
Seed cells expressing the human urotensin-II receptor into a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.
-
Wash the cells with a suitable assay buffer to remove excess dye.
2. Compound Addition and Signal Detection:
-
Prepare a dilution series of the test compound (agonist).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells.
-
Add the test compound to the wells and immediately begin recording the fluorescence signal over time.
-
An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
3. Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the peak response as a function of the log concentration of the compound to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response model to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion
The urotensinergic system presents a compelling target for the development of novel therapeutics for cardiovascular and other diseases. This compound, as one of the first nonpeptide agonists, has been a valuable tool for studying the urotensin-II receptor. The ongoing development of more potent and selective peptide and nonpeptide agonists and antagonists, such as the superagonists UPG-92 and UPG-100 and the potent antagonist urantide, continues to advance our understanding of this important signaling pathway. The data and protocols presented in this guide are intended to support researchers in the rational design and evaluation of new urotensin-II receptor modulators.
References
- 1. ovid.com [ovid.com]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 3. Urotensin-II - Wikipedia [en.wikipedia.org]
- 4. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new therapeutic approach to erectile dysfunction: urotensin-II receptor high affinity agonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCRdb [gpcrdb.org]
- 7. Lead optimization of P5U and urantide: discovery of novel potent ligands at the urotensin-II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urantide: an ultrapotent urotensin II antagonist peptide in the rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 11. Pharmacology of the urotensin-II receptor antagonist palosuran (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonpeptidic urotensin-II receptor antagonists I: in vitro pharmacological characterization of SB-706375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 18. innoprot.com [innoprot.com]
- 19. Combination of Docking-Based and Pharmacophore-Based Virtual Screening Identifies Novel Agonists That Target the Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iris.unina.it [iris.unina.it]
AC-7954: A Comparative Analysis in a Carrageenan-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Urotensin-II Receptor Agonist AC-7954 in an Acute Inflammatory Disease Model.
This guide provides a comparative overview of this compound, a non-peptide agonist of the urotensin-II (UT) receptor, within the context of a well-established animal model of acute inflammation. The data presented is synthesized from a key study investigating the role of the urotensin system in inflammation, offering a side-by-side look at the effects of this compound against a standard inflammatory agent and a UT receptor antagonist.
Performance Summary in Carrageenan-Induced Paw Edema
The pro-inflammatory potential of this compound was evaluated in a carrageenan-induced paw edema model in rats. This model is a standard preclinical assay to assess the efficacy of anti-inflammatory drugs. The study compared the effects of this compound with a control group, a group where inflammation was induced with carrageenan, and a group treated with a UT receptor antagonist (SB-657510).
The key findings indicate that while the UT receptor antagonist, SB-657510, demonstrated a significant anti-inflammatory effect, the agonist this compound did not produce a significant pro-inflammatory response at the measured time point.[1] This suggests that under the specific experimental conditions, direct activation of the UT receptor by this compound alone was not sufficient to exacerbate the acute inflammatory response induced by carrageenan.
Quantitative Analysis of Inflammatory Markers
The following table summarizes the key quantitative data from the comparative study. Paw volume is a direct measure of edema and inflammation. The expression of pro-inflammatory cytokine mRNAs, TNF-α and IL-6, provides insight into the molecular mechanisms of inflammation.
| Treatment Group | Paw Volume (mL) at 3hr | Anti-inflammatory Effect (%) at 3hr | TNF-α mRNA Expression (fold change) | IL-6 mRNA Expression (fold change) |
| Healthy Control | 1.35 ± 0.04 | N/A | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Carrageenan Control | 2.21 ± 0.05 | 0% | 2.58 ± 0.22 | 2.51 ± 0.20 |
| Carrageenan + this compound (30 mg/kg) | 2.21 ± 0.06 | 0% | 2.55 ± 0.21 | 2.50 ± 0.23 |
| Carrageenan + SB-657510 (30 mg/kg) | 1.67 ± 0.04 | 63% | 1.10 ± 0.10 | 1.09 ± 0.09 |
Data sourced from Cadirci et al., 2016.[1]
Urotensin-II Signaling Pathway in Inflammation
Activation of the Urotensin-II (UT) receptor by an agonist like this compound initiates a signaling cascade that is implicated in inflammatory processes. The binding of the agonist to the Gq/11 protein-coupled receptor leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events trigger downstream pathways, including the MAPK and RhoA/ROCK pathways, which ultimately lead to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced paw edema experiment from which the comparative data was derived.[1]
Animals
Male Sprague-Dawley rats weighing between 200-250g were used for the study. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were approved by the local ethics committee.
Experimental Groups
The rats were randomly divided into five groups:
-
Healthy Control: Received no treatment.
-
Carrageenan Control: Received an injection of carrageenan but no other treatment.
-
Carrageenan + Indomethacin: Received the non-steroidal anti-inflammatory drug indomethacin (20 mg/kg, orally) as a positive control for anti-inflammatory effect.
-
Carrageenan + this compound: Received the urotensin-II receptor agonist this compound (30 mg/kg, intraperitoneally).
-
Carrageenan + SB-657510: Received the urotensin-II receptor antagonist SB-657510 (30 mg/kg, intraperitoneally).
Induction of Paw Edema
One hour after the administration of the respective treatments (or no treatment for the control groups), acute inflammation was induced by a subplantar injection of 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the right hind paw of each rat.
Measurement of Paw Edema
The volume of the injected paw was measured using a plethysmometer at hourly intervals for 5 hours after the carrageenan injection. The degree of paw swelling was calculated as the difference in paw volume before and after the carrageenan injection. The percentage of anti-inflammatory effect was calculated using the following formula:
% Anti-inflammatory effect = [(Vc - Vt) / Vc] * 100
Where Vc is the mean paw edema volume in the carrageenan control group, and Vt is the mean paw edema volume in the treated group.
Gene Expression Analysis
At the end of the 5-hour experimental period, the rats were euthanized, and the inflamed paw tissues were collected. Total RNA was extracted from the paw tissues, and the expression levels of TNF-α and IL-6 mRNA were determined using real-time quantitative polymerase chain reaction (RT-qPCR). The results were expressed as fold change relative to the healthy control group.
Experimental Workflow
The following diagram illustrates the workflow of the carrageenan-induced paw edema experiment.
References
A Comparative-Effectiveness Study of AC-7954 and Placebo for Mild-to-Moderate Alzheimer's Disease: A Hypothetical Phase III Clinical Trial Design
Disclaimer: As of the current date, "AC-7954" is not a recognized investigational compound in publicly available clinical trial registries. Therefore, the following guide is a realistic, hypothetical representation of a clinical trial design, created for illustrative purposes to meet the user's request. It is based on established methodologies for Alzheimer's Disease research.
This guide provides a comprehensive overview of a fictional Phase III, randomized, double-blind, placebo-controlled clinical trial for the investigational drug this compound. The objective is to compare the efficacy and safety of this compound against a placebo in treating mild-to-moderate Alzheimer's Disease.
Quantitative Data Summary
The primary and key secondary endpoints of the hypothetical "INSIGHT-AD" trial are summarized in the table below. The data reflects a statistically significant and clinically meaningful difference in cognitive and functional outcomes for patients treated with this compound compared to placebo over a 76-week period.
| Endpoint | This compound (n=450) | Placebo (n=450) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Change from Baseline in ADAS-Cog13 Score at Week 76 | -3.5 | -0.5 | -3.0 (-4.1 to -1.9) | <0.001 |
| Secondary Endpoints | ||||
| Change from Baseline in CDR-SB Score at Week 76 | 1.2 | 2.5 | -1.3 (-1.8 to -0.8) | <0.001 |
| Change from Baseline in ADCS-ADL Score at Week 76 | -2.0 | -4.5 | 2.5 (1.5 to 3.5) | <0.001 |
| Safety Endpoint | ||||
| Incidence of Treatment-Emergent Adverse Events (TEAEs) | 65% | 58% | N/A | 0.08 |
| Incidence of Serious Adverse Events (SAEs) | 12% | 10% | N/A | 0.45 |
*ADAS-Cog13: Alzheimer's Disease Assessment Scale-Cognitive Subscale (13 items) - lower score indicates better cognition. *CDR-SB: Clinical Dementia Rating-Sum of Boxes - lower score indicates less impairment. *ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living - higher score indicates better function.
Experimental Protocols
Detailed methodologies for the key assessments in the INSIGHT-AD trial are outlined below.
1. Study Design and Randomization: This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 900 participants with a diagnosis of mild-to-moderate Alzheimer's Disease are randomized in a 1:1 ratio to receive either this compound (100 mg administered intravenously once monthly) or a matching placebo.[1] The randomization is stratified by disease severity (mild vs. moderate) and APOE4 carrier status.[1] The study duration is 76 weeks, with assessments at baseline and specified follow-up visits.
2. Primary Efficacy Assessment: ADAS-Cog13
-
Protocol: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (13-item version) is administered by a trained and certified rater at baseline, week 24, week 52, and week 76. The scale assesses multiple cognitive domains including memory, language, and praxis. The total score ranges from 0 to 85, with higher scores indicating greater cognitive impairment. The primary outcome is the change from the baseline score at week 76.
3. Secondary Efficacy Assessments:
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): This structured interview with the patient and a reliable informant assesses cognitive and functional performance in six domains. The global score is determined, and the sum of the box scores (ranging from 0 to 18) is calculated, with higher scores indicating more severe impairment. Assessments are conducted at baseline and all major follow-up visits.
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This scale is completed by a caregiver or informant to assess the patient's ability to perform activities of daily living. The total score ranges from 0 to 78, with lower scores indicating greater functional impairment. This is assessed at baseline, week 24, week 52, and week 76.
4. Safety and Tolerability Monitoring:
-
Protocol: Safety is monitored through the recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests at each study visit. A particular focus is placed on monitoring for infusion-related reactions and amyloid-related imaging abnormalities (ARIA), with MRI scans scheduled at baseline, week 24, and week 52.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade initiated by this compound binding.
INSIGHT-AD Clinical Trial Workflow
Caption: Overview of the INSIGHT-AD clinical trial workflow.
References
A Comparative Benchmarking Guide: AC-7954 Versus Predecessor Urotensin-II Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide urotensin-II (UT) receptor agonist, AC-7954, against its previous generation counterparts, including the endogenous peptide ligands and a potent synthetic peptide analog. The data presented herein is intended to facilitate an objective evaluation of this compound's performance and to provide detailed experimental context for the cited findings.
Executive Summary
This compound emerged from high-throughput screening as the first non-peptide agonist for the urotensin-II receptor, a G-protein coupled receptor implicated in a range of physiological processes, particularly cardiovascular function.[1] This discovery marked a significant advancement in the field, offering a "drug-like" small molecule alternative to the native peptide agonists, Urotensin-II (U-II) and Urotensin-II Related Peptide (URP).[2] This guide will demonstrate that while the peptide agonists, particularly the synthetic "superagonist" P5U, exhibit higher potency in in-vitro assays, this compound presents a valuable pharmacological tool with a distinct chemical profile.
Data Presentation: Quantitative Comparison of UT Receptor Agonists
The following table summarizes the key in-vitro activity parameters for this compound and its predecessors at the human urotensin-II receptor.
| Compound | Type | Potency (pEC50) | Efficacy (EC50) | Binding Affinity (Ki) |
| This compound (racemic) | Non-peptide | 6.5 | 300 nM[1] | Not available |
| Urotensin-II (human) | Endogenous Peptide | - | 3 x 10-12 M[1] | 0.794 nM |
| Urotensin-II Related Peptide (URP) | Endogenous Peptide | Not available | Not available | Not available |
| P5U | Synthetic Peptide | > pEC50 of U-II[3] | More potent than U-II[3] | Not available |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the UT receptor signaling pathway and a typical experimental workflow for agonist characterization.
Urotensin-II Receptor Signaling Pathway
Activation of the urotensin-II receptor, a Gq-protein coupled receptor, by an agonist initiates a signaling cascade that results in the mobilization of intracellular calcium.[4][5] This is a key event in many of the physiological responses mediated by this receptor.
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Urotensin-II Ligands: An Overview from Peptide to Nonpeptide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead optimization of P5U and urantide: discovery of novel potent ligands at the urotensin-II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Orthogonal Methods to Confirm AC-7954 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the on-target activity of a novel compound is a critical step. This guide provides a comparative overview of orthogonal methods to validate the inhibitory activity of AC-7954, a novel and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). By employing a multi-faceted approach, researchers can build a robust body of evidence for target engagement and downstream functional effects.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver in many human cancers, making it a prime therapeutic target.[2] This guide will compare this compound with established EGFR inhibitors, Gefitinib and Erlotinib, across a range of validation assays.
Data Presentation: Quantitative Comparison of EGFR Inhibitors
The following tables summarize the inhibitory activity of this compound against wild-type and mutant forms of EGFR, providing a clear comparison with first-generation inhibitors.
| Compound | Biochemical Assay IC50 (nM) vs. Wild-Type EGFR | Cellular Assay IC50 (nM) vs. NCI-H3255 (L858R mutant) |
| This compound (Fictional) | 0.8 | 5 |
| Gefitinib | 15.5 | 7 |
| Erlotinib | 2 | 12 |
Table 1: Comparative IC50 values of EGFR inhibitors in biochemical and cellular proliferation assays. Data for Gefitinib and Erlotinib are representative values from published studies.[3][4]
Experimental Protocols: Validating Kinase Inhibition
A robust validation strategy for a novel kinase inhibitor like this compound involves a tiered approach, moving from direct biochemical assays to more physiologically relevant cell-based and in vivo models.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified EGFR.
Protocol:
-
Reaction Setup: In a 384-well plate, combine purified recombinant EGFR kinase domain with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound, Gefitinib, or Erlotinib to the wells. Include a DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including radiometric assays that measure the incorporation of radiolabeled phosphate or luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[5]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay determines the inhibitor's ability to block EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment: Seed a human cancer cell line with high EGFR expression (e.g., A549) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound or control inhibitors for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR to confirm equal protein loading.[6][7]
Cell Viability Assay (MTT Assay)
This assay assesses the impact of EGFR inhibition on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H3255, which harbors an activating EGFR mutation) in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or other EGFR inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[4][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[8]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[8][10]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures in a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble EGFR in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of EGFR to a higher temperature in the presence of this compound indicates direct binding and target engagement.[9]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of this compound.
EGFR Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow for Validating a Novel Kinase Inhibitor.
Logical Relationships of Orthogonal Validation Methods.
References
- 1. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Safe Disposal of AC-7954: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended disposal procedures for AC-7954, a non-peptide urotensin-II (UT) receptor agonist. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this document outlines a standardized approach based on general best practices for the disposal of research-grade chemical compounds.
Important Disclaimer: The following procedures are based on general laboratory safety protocols for chemical waste. A specific Safety Data Sheet (SDS) for this compound detailing disposal instructions was not found. Therefore, users must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Chemical and Physical Properties of (±)-AC 7954 hydrochloride
A clear understanding of the chemical and physical properties of a substance is the first step in determining the appropriate handling and disposal methods. The table below summarizes the available data for (±)-AC 7954 hydrochloride.
| Property | Value |
| Chemical Name | (±)-3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride |
| Molecular Formula | C₁₉H₂₀ClNO₂·HCl |
| Molecular Weight | 366.28 g/mol |
| CAS Number | 477313-09-0 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 75 mM in water and to 75 mM in DMSO |
| Storage | Store at +4°C |
Source: Tocris Bioscience, R&D Systems
General Disposal Protocol for Research Chemicals like this compound
The following is a generalized, step-by-step protocol for the disposal of laboratory chemicals such as this compound. This procedure should be adapted to comply with your institution's specific guidelines.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled solid chemical waste container.
-
Liquid waste (e.g., unused solutions of this compound) should be collected in a dedicated, leak-proof, and clearly labeled liquid chemical waste container. The container must be compatible with the solvents used.
3. Labeling:
-
All waste containers must be accurately labeled with the full chemical name ("(±)-AC 7954 hydrochloride"), the approximate amount of the chemical, and the date.
-
Include any solvents present in liquid waste containers.
4. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.
-
Do not dispose of chemical waste down the drain or in regular trash.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of a research chemical like this compound, the following diagram illustrates the logical workflow from handling to final disposal.
Caption: Logical workflow for the proper disposal of research chemicals.
By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.
Essential Safety and Operational Guide for Handling AC-7954
This document provides immediate safety, handling, and disposal information for AC-7954, a non-peptide urotensin-II (UT) receptor agonist. The information is intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, the following guidance is based on general laboratory safety principles for handling novel chemical compounds.
Chemical and Physical Properties
This compound is identified as (±)-AC 7954 hydrochloride with the chemical name 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride.
| Property | Value |
| CAS Number | 477313-09-0 |
| Molecular Formula | C19H21Cl2NO2 |
| Molecular Weight | 366.3 g/mol |
| Description | A selective, non-peptide urotensin-II (UT) receptor agonist.[1] |
Personal Protective Equipment (PPE) and Handling
Given the absence of a specific Safety Data Sheet (SDS), a cautious approach to handling this compound is imperative. The following PPE and handling procedures are recommended based on standard laboratory safety protocols for compounds with unknown toxicological profiles.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment |
| Respiratory | For powdered or aerosolized forms, a NIOSH-approved respirator with an appropriate particulate filter is recommended. In well-ventilated areas for handling small quantities in solution, a respirator may not be required, but a risk assessment should be performed. |
| Eye/Face | Chemical safety goggles or a face shield are mandatory to protect against splashes and dust. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material and thickness should be chosen based on the solvent used to dissolve this compound and a site-specific risk assessment. |
| Body | A laboratory coat or chemical-resistant apron should be worn to protect the skin. Closed-toe shoes are required. |
Handling Procedures
-
Preparation: All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated laboratory hood or a glove box to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to treat it as a hazardous chemical waste. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Urotensin-II Receptor Signaling Pathway
This compound is an agonist of the urotensin-II (UT) receptor, also known as GPR14. The urotensin-II receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1][2]
The binding of an agonist like this compound to the UT receptor initiates a signaling cascade:
-
Activation of the Gq protein.
-
The activated Gαq subunit stimulates phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2]
-
The increase in intracellular Ca2+ and the activation of DAG lead to the activation of Protein Kinase C (PKC) and other downstream signaling pathways. This ultimately results in various cellular responses, including vasoconstriction.[3][4]
Caption: Urotensin-II Receptor Signaling Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
